molecular formula C10H7N3 B1295184 4-(1H-imidazol-1-yl)benzonitrile CAS No. 25372-03-6

4-(1H-imidazol-1-yl)benzonitrile

Cat. No.: B1295184
CAS No.: 25372-03-6
M. Wt: 169.18 g/mol
InChI Key: GYFGZFJGMRRTTP-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-imidazol-1-ylbenzonitrile
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InChI

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGZFJGMRRTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180020
Record name Benzonitrile, p-imidazol-1-yl-
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-03-6
Record name Benzonitrile, p-imidazol-1-yl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, p-imidazol-1-yl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Cyanophenyl)imidazole
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Foundational & Exploratory

4-(1H-imidazol-1-yl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that incorporates both an imidazole ring and a benzonitrile moiety.[1] This unique combination of functional groups makes it a molecule of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] The imidazole group, a common scaffold in many biologically active molecules, and the versatile nitrile group, which can participate in numerous chemical transformations, provide a framework for diverse applications.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Identification

This compound is structurally characterized by an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a nitrile group at the para-position (position 4).

Table 1: Compound Identification

Identifier Value
IUPAC Name 4-imidazol-1-ylbenzonitrile[1][3]
CAS Number 25372-03-6[1][4][5]
Molecular Formula C₁₀H₇N₃[1][4]
Molecular Weight 169.18 g/mol [1][4]
Canonical SMILES C1=CC(=CC=C1C#N)N2C=CN=C2[1][3]
InChI InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H[1][3]

| InChI Key | GYFGZFJGMRRTTP-UHFFFAOYSA-N[1][3] |

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound presents as an off-white crystalline powder.[5][6]

Table 2: Physicochemical Data

Property Value Source
Melting Point 151-153 °C [1][5][6][7]
Boiling Point (Predicted) 358.1 ± 25.0 °C at 760 mmHg [1][5][6][7]
Density (Predicted) 1.13 ± 0.1 g/cm³ [5][6][7]
pKa (Predicted) 4.85 ± 0.10 [5][6][7]
Topological Polar Surface Area (TPSA) 41.61 Ų [4]
XLogP3 1.74 [5]

| Solubility | Soluble in Methanol; Moderately soluble in DMSO and DMF |[1][6][7] |

The sharp melting point range of 151-153°C suggests a high degree of purity for the compound.[1] Its moderate Topological Polar Surface Area (TPSA) of 41.61 Ų is within the optimal range for drug-like molecules, indicating a balance of characteristics favorable for membrane permeability and biological activity.[4] The solubility profile reflects its dual aromatic and polar nature, with good solubility in protic solvents like methanol and moderate solubility in polar aprotic solvents.[1]

Spectral Characterization

Spectroscopic data are crucial for the structural confirmation of this compound.

Table 3: Spectral Data Summary

Technique Key Features
¹H NMR In CDCl₃: δ 7.81 (d, J = 8.39 Hz, 2H), δ 7.54 (d, J = 8.39 Hz, 2H). These signals correspond to the aromatic protons of the benzonitrile ring, confirming the para-disubstitution pattern.[1]
Infrared (IR) Spectroscopy A sharp, intense absorption band in the region of 2200-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.[1]

| Mass Spectrometry (MS) | Molecular ion peak observed at m/z = 169, which corresponds to the molecular weight of the compound (C₁₀H₇N₃).[1] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, including the Ullmann reaction, which involves coupling 4-bromobenzonitrile with imidazole using a copper catalyst.[1] A common and high-yield method is the direct nucleophilic substitution of a halogen on the benzonitrile ring with imidazole.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 4-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Reagent Sodium Hydride (NaH) Reagent->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature 100 °C Temperature->Reaction Time 4 hours Time->Reaction Step1 Pour into water Step2 Extract with Dichloromethane Step1->Step2 Step3 Dry and Concentrate Step2->Step3 Product This compound Step3->Product Reaction->Step1

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

A detailed protocol for the synthesis via nucleophilic aromatic substitution has been reported:[6]

  • Reaction Setup: Under a nitrogen atmosphere, add 1500 mL of anhydrous dimethylformamide (DMF) to a 1000 mL four-necked flask.

  • Addition of Reactants: Sequentially add 72.67 g (0.6 mol) of 4-fluorobenzonitrile and 61.2 g (0.9 mol) of imidazole to the flask.

  • Initiation: Slowly add 21.6 g (0.9 mol) of sodium hydride to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 4 hours.

  • Cooling: Allow the mixture to cool and continue stirring at room temperature overnight.

  • Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous phase multiple times with dichloromethane.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Drying: Dry the final product under reduced pressure at 60 °C. This method reportedly yields 94 g of 4-(imidazol-1-yl)benzonitrile, corresponding to a 93% yield.[6]

Biological Activities and Applications

The presence of both the imidazole and nitrile functional groups imparts interesting properties to this compound, making it a valuable compound in drug discovery and material science.

Applications_Overview cluster_details Specific Roles Core This compound MedChem Medicinal Chemistry Core->MedChem MatSci Material Science Core->MatSci OrgSyn Organic Synthesis Core->OrgSyn Scaffold Scaffold for Drug Design MedChem->Scaffold Antimicrobial Antimicrobial Agent Research MedChem->Antimicrobial Ligand Ligand for Metal Complexes MatSci->Ligand Catalysis Catalysis Applications MatSci->Catalysis Precursor Precursor for Complex Molecules OrgSyn->Precursor

Caption: Relationship between the core molecule and its applications.

  • Medicinal Chemistry: Imidazole and nitrile groups are prevalent in many biologically active compounds.[1][8] Consequently, this compound is being investigated as a versatile scaffold for the development of novel therapeutic agents.[1] Research has indicated that it possesses significant biological activity, including potential as an antimicrobial agent against certain bacterial strains.[1] Its structure suggests possible interactions with biological targets like enzymes and receptors, making it a candidate for further pharmacological evaluation.[1] It is considered a useful research chemical for these purposes.[6]

  • Material Science: The aromatic nature and the presence of nitrogen atoms in the imidazole ring allow this compound to act as a ligand for metal complexes.[1] These complexes may have applications in catalysis or the development of novel luminescent materials.[1]

  • Organic Synthesis: The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles. This makes this compound a useful starting material for the synthesis of more complex molecules.[1]

Conclusion

This compound is a well-characterized compound with a range of established physicochemical and spectral properties. Its synthesis is achievable through high-yield, scalable methods. While research into its full potential is still in the early stages, its structural features make it a promising candidate for broad applications in medicinal chemistry as a drug scaffold and in material science as a functional ligand. Further investigation is warranted to fully explore its biological activity and utility in various scientific domains.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document outlines its key characteristics, experimental protocols for its synthesis, and the logical relationships between its properties and potential applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, permeability, and potential as a therapeutic agent or functional material. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇N₃[1][2][3]
Molecular Weight 169.18 g/mol [1][2][3]
Melting Point 151-153 °C[3][4][5]
Boiling Point (Predicted) 358.1 ± 25.0 °C at 760 mmHg[3][4][5]
Density (Predicted) 1.13 ± 0.1 g/cm³[3][5]
pKa (Predicted) 4.85 ± 0.10[3][5]
LogP (Calculated) 1.42 - 1.74[1][4]
Topological Polar Surface Area (TPSA) 41.61 Ų[1][4]
Flash Point (Predicted) 170.4 ± 23.2 °C[4]
Solubility Good solubility in methanol; moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4][5]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The following protocols are based on established synthetic routes.

2.1. Synthesis via Nucleophilic Aromatic Substitution

This common method involves the direct reaction of a halobenzonitrile with imidazole. A detailed protocol using 4-fluorobenzonitrile is described below.[5]

Materials:

  • 4-Fluorobenzonitrile

  • Imidazole

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Under a nitrogen atmosphere, add 1500 mL of anhydrous DMF to a 1000 mL four-necked flask.

  • Sequentially add 72.67 g (0.6 mol) of 4-fluorobenzonitrile and 61.2 g (0.9 mol) of imidazole to the flask.

  • Slowly add 21.6 g (0.9 mol) of sodium hydride to the reaction mixture.

  • Heat the mixture to 100 °C and maintain this temperature while stirring for 4 hours.

  • Allow the reaction to cool to room temperature and continue stirring overnight.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture multiple times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution using a rotary evaporator.

  • Dry the final product under reduced pressure at 60 °C to yield this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[4]

2.2. Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

  • Ullmann Reaction: This method involves the copper-catalyzed coupling of 4-bromobenzonitrile with imidazole.[4]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed using an appropriately functionalized imidazole and a benzonitrile derivative.[4]

Visualized Workflows and Relationships

3.1. Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via nucleophilic aromatic substitution.

G Synthesis Workflow reagents Reagents: 4-Fluorobenzonitrile Imidazole Sodium Hydride Anhydrous DMF reaction Reaction: Heat to 100°C for 4h Stir overnight at RT reagents->reaction 1. Combine workup Work-up: Quench with Water Extract with Dichloromethane reaction->workup 2. Cool & Quench purification Purification: Dry over Na₂SO₄ Concentrate Dry under vacuum workup->purification 3. Isolate Organic Phase product Final Product: This compound purification->product 4. Isolate Product

Caption: Synthesis workflow for this compound.

3.2. Logical Relationships: Properties to Applications

The physicochemical properties of this compound directly inform its potential applications in various scientific fields. The diagram below illustrates these relationships.

G Properties to Applications cluster_props Physicochemical Properties cluster_apps Potential Applications lipophilicity Balanced Lipophilicity (LogP ~1.4-1.7) med_chem Medicinal Chemistry (e.g., Antimicrobials) lipophilicity->med_chem Good Bioavailability polarity Moderate Polarity (TPSA ~41.6 Ų) polarity->med_chem Membrane Permeation functionality Imidazole & Nitrile Groups functionality->med_chem Biological Target Interaction mat_sci Materials Science (e.g., Ligands for Metal Complexes, Luminescent Materials) functionality->mat_sci Coordination Sites org_syn Organic Synthesis (Starting Material) functionality->org_syn Reactive Sites aromaticity Aromatic Nature aromaticity->mat_sci Electronic Properties

Caption: Relationship between properties and applications.

Biological Activity and Potential Applications

Preliminary research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as an antimicrobial agent.[4] The presence of both the imidazole and nitrile moieties, which are common pharmacophores, suggests potential interactions with various biological targets like enzymes and receptors, making it a valuable scaffold for drug discovery and development.[4]

In materials science, the aromatic structure and functional groups of this compound make it a candidate for the development of novel materials. It has been explored as a ligand for metal complexes, which could have applications in catalysis and the creation of luminescent materials.[4] Furthermore, the nitrile group serves as a reactive handle for further chemical transformations, positioning it as a useful starting material in organic synthesis.[4]

Interaction studies, often employing techniques such as surface plasmon resonance and molecular docking, have been initiated to understand its binding affinity with specific biological targets, which could elucidate its mechanisms of action.[4]

Further in-depth investigations into its biological activities and material properties are warranted to fully explore the potential of this versatile compound.

References

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential applications. The information is presented to support ongoing research and development efforts involving this molecule.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its structure, featuring a benzonitrile moiety linked to an imidazole ring, imparts a unique combination of properties that make it a valuable building block in various chemical syntheses.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25372-03-6[2]
Molecular Formula C₁₀H₇N₃[2]
Molecular Weight 169.18 g/mol [2]
Melting Point 151-153 °C[3]
Boiling Point (Predicted) 358.1 ± 25.0 °C at 760 mmHg[3]
Density (Predicted) 1.13 ± 0.1 g/cm³[3]
Appearance Off-white crystalline powder[3]
Purity ≥98%[2]
SMILES N#CC1=CC=C(N2C=CN=C2)C=C1[2]
InChI Key GYFGZFJGMRRTTP-UHFFFAOYSA-N[3]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data for this compound

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum would be expected to show signals corresponding to the protons on the benzonitrile and imidazole rings. The aromatic protons of the benzonitrile ring would likely appear as a set of doublets in the downfield region. The protons of the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at positions 2, 4, and 5.
¹³C NMR The carbon-13 NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. The nitrile carbon would have a characteristic chemical shift in the downfield region. The aromatic carbons of both the benzene and imidazole rings would also be clearly distinguishable.
FT-IR The infrared spectrum would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic rings. C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 m/z). Fragmentation patterns would likely involve the loss of the nitrile group (CN) and cleavage of the imidazole ring.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below. These protocols are based on established chemical and biological procedures and can be adapted for specific research needs.

Synthesis Protocols

Two common methods for the synthesis of this compound are the Ullmann condensation and the Suzuki-Miyaura coupling.

3.1.1. Ullmann Condensation

This method involves the copper-catalyzed coupling of an aryl halide with imidazole.

  • Materials:

    • 4-bromobenzonitrile

    • Imidazole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a reaction flask, add 4-bromobenzonitrile (1 equivalent), imidazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

    • Add anhydrous DMF or DMSO as the solvent.

    • Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

3.1.2. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction utilizes a boronic acid derivative.

  • Materials:

    • 4-cyanophenylboronic acid

    • 1H-imidazole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Sodium carbonate (Na₂CO₃) or another suitable base

    • Toluene and water (solvent system)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, dissolve 4-cyanophenylboronic acid (1 equivalent) and 1H-imidazole (1.2 equivalents) in a mixture of toluene and water.

    • Add sodium carbonate (2 equivalents) as the base.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (around 80-100 °C) under a nitrogen atmosphere for 8-16 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Biological Assay Protocols

3.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[4][5]

  • Materials:

    • This compound

    • Bacterial and/or fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Sterile DMSO

    • Resazurin sodium salt or other viability indicator

    • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

    • Negative control (broth with DMSO)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

    • Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

    • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink for resazurin) indicates microbial growth.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Applications and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.

Medicinal Chemistry

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The nitrile group can also participate in various chemical transformations, making this compound a versatile scaffold for drug design.[1] It has been investigated for its potential as an antimicrobial agent.[1]

Materials Science

The aromatic nature and the presence of nitrogen atoms make this compound a candidate for the development of coordination polymers and metal-organic frameworks (MOFs).[1] These materials can have applications in catalysis, gas storage, and as luminescent materials.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not yet extensively documented, its role as a building block in drug discovery suggests its potential interaction with various biological targets. A generalized workflow for its synthesis and subsequent biological screening is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening Start_Materials 4-bromobenzonitrile + Imidazole Reaction Ullmann Condensation (CuI, K2CO3, DMF) Start_Materials->Reaction Reagents Product This compound Reaction->Product Yields Purification Column Chromatography Product->Purification Characterization NMR, MS, IR Purification->Characterization Bio_Assay Antimicrobial Susceptibility Testing Characterization->Bio_Assay Data_Analysis MIC Determination Bio_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Further Development

Caption: General workflow for synthesis and biological evaluation.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest with a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational resource for researchers, consolidating essential data and experimental protocols to facilitate further investigation and innovation with this versatile molecule.

References

Spectroscopic Profile of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the key spectroscopic data for the heterocyclic aromatic compound 4-(1H-imidazol-1-yl)benzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.81Doublet (d)8.392HAromatic (Benzonitrile ring)
7.60Singlet (s)-1HImidazole ring
7.54Doublet (d)8.392HAromatic (Benzonitrile ring)
7.14Singlet (s)-1HImidazole ring
6.86Singlet (s)-1HImidazole ring

Note: Imidazole proton chemical shifts are based on the closely related compound 1-(n-octyl)imidazole in d6-DMSO and serve as an approximation.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
139.4Aromatic C
133.3Aromatic CH
129.6Aromatic CH
117.9Aromatic C
110.7Nitrile C
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2200-2260Sharp, IntenseC≡N (Nitrile) stretch
1450-1600MediumAromatic C=C stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
169Molecular Ion [M]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If not using a solvent with a known reference signal, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is suitable for this analysis.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS), is ideal for the analysis of this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the ESI source or injected into the LC system.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂) Pressure: 30 - 50 psi.

  • Drying Gas (N₂) Flow Rate: 5 - 10 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Mass Range: m/z 50 - 500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility profile of 4-(1H-imidazol-1-yl)benzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological screening. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and includes a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug discovery and development, solubility significantly influences bioavailability, formulation strategies, and the design of in vitro assays. Key solubility parameters include:

  • Qualitative Solubility: A descriptive assessment of how readily a solute dissolves in a solvent (e.g., freely soluble, sparingly soluble, insoluble).

  • Quantitative Solubility: The maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

  • Thermodynamic Solubility: The equilibrium solubility of a compound, representing a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.

Solubility Profile of this compound

Based on available literature, this compound exhibits a solubility profile indicative of its moderately polar nature, stemming from the presence of the imidazole ring and the nitrile group, combined with its aromatic benzonitrile moiety.

While specific quantitative solubility data is not widely available in the public domain, the qualitative solubility has been described in several sources. The compound demonstrates good solubility in methanol, which can be attributed to the potential for hydrogen bonding between the nitrogen atoms of the imidazole ring and the protic solvent.[1] It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Conversely, its solubility is limited in nonpolar solvents.[1] One chemical database explicitly categorizes it as "soluble in Methanol".[2]

Table 1: Summary of Qualitative Solubility Data for this compound

Solvent ClassSolventQualitative Solubility
Protic PolarMethanolGood / Soluble
Aprotic PolarDimethyl Sulfoxide (DMSO)Moderate
Aprotic PolarDimethylformamide (DMF)Moderate
Nonpolar(General)Limited

Note: This table is based on descriptive data from available chemical literature. Quantitative values are not currently available.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., methanol, DMSO, DMF, water, etc.)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution (if necessary) to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

    • Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve, accounting for any dilution factors.

3. Data Analysis and Reporting:

  • The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation.

  • The results should be expressed in appropriate units, such as mg/mL, g/100 mL, or molarity (M).

  • The temperature at which the solubility was determined must be clearly stated.

Workflow and Visualization

The following diagram illustrates the experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis prep Sample Preparation add_solid Add excess this compound to vial add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake equilibration Equilibration centrifuge Centrifuge to pellet excess solid shake->centrifuge separation Phase Separation filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze samples and standards by HPLC filter->hplc quantification Quantification standards Prepare calibration standards standards->hplc calculate Calculate concentration from calibration curve hplc->calculate analysis Data Analysis report Report Solubility (e.g., mg/mL) calculate->report

References

Thermal Stability and Degradation of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-(1H-imidazol-1-yl)benzonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on related imidazole derivatives and provides predicted thermal properties. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to enable researchers to characterize this molecule. This guide is intended to be a valuable resource for professionals involved in the development, handling, and formulation of this compound, facilitating the design of appropriate analytical studies to ensure its quality and stability.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring is a key heterocyclic motif found in numerous biologically active compounds, while the benzonitrile group offers opportunities for diverse chemical modifications. A thorough understanding of the thermal stability of this compound is paramount for its successful application, influencing its synthesis, purification, storage, and formulation. Thermal degradation can lead to loss of potency, formation of impurities, and altered physicochemical properties. This guide outlines the expected thermal behavior of this compound and provides the necessary methodologies for its experimental verification.

Predicted Physicochemical and Thermal Properties

Based on the known properties of its constituent moieties, the imidazole ring and the benzonitrile group, the following thermal properties for this compound can be anticipated. It is crucial to note that these are predictions and require experimental confirmation.

Table 1: Predicted Physicochemical and Thermal Properties of this compound

PropertyPredicted Value/RangeComments
Melting Point (°C)151-153The introduction of the imidazole group is expected to result in a relatively high melting point due to intermolecular interactions.
Decomposition Temperature (TGA, °C)> 200Imidazole derivatives generally exhibit good thermal stability.[1] Decomposition is likely to occur at temperatures significantly above the melting point.
Predicted Boiling Point (°C)358.1 ± 25.0This is a predicted value and decomposition may occur before boiling under atmospheric pressure.

Thermal Analysis Methodologies

To experimentally determine the thermal stability and degradation profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most critical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).

    • Determine the onset of decomposition (Tonset), the temperature at 5% weight loss (Td5%), and the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan instrument Load into TGA instrument pan->instrument purge Purge with Nitrogen instrument->purge heat Heat from 30°C to 600°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG curves record->plot analyze Determine Td, weight loss plot->analyze DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 2-5 mg of This compound pan Seal in Aluminum pan weigh->pan instrument Load sample and reference pans into DSC cell pan->instrument purge Purge with Nitrogen instrument->purge heat Heat from 30°C to 200°C @ 10°C/min purge->heat record Record Heat Flow vs. Temp heat->record plot Plot DSC thermogram record->plot analyze Determine Melting Point, Enthalpy of Fusion plot->analyze Degradation_Pathway A This compound B Initial Bond Cleavage (C-N bond scission) A->B High Temperature C Imidazole Radical B->C D Benzonitrile Radical B->D E Fragmentation of Imidazole Ring C->E F Fragmentation of Benzonitrile Ring D->F G Volatile Products (e.g., HCN, smaller hydrocarbons) E->G H Char Residue E->H F->G F->H

References

The Biological Versatility of 4-(1H-imidazol-1-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. While direct quantitative data for the parent compound is limited in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This document synthesizes information on its derivatives and related compounds to project its potential as an antimicrobial, anti-inflammatory, and anticancer agent, with a particular focus on aromatase inhibition. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways to guide further research and development efforts.

Introduction

This compound is a small molecule featuring a benzonitrile group linked to an imidazole ring. The unique electronic properties and structural features of both the imidazole and nitrile moieties make this compound an attractive scaffold for the design of novel therapeutics. Imidazole rings are prevalent in many biologically active compounds, capable of participating in hydrogen bonding and coordinating with metal ions in enzyme active sites. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups. This guide explores the therapeutic potential of this scaffold, drawing on data from its derivatives and outlining methodologies for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic profile and suitability as a drug candidate.

PropertyValueReference
Molecular FormulaC₁₀H₇N₃[1][2]
Molecular Weight169.18 g/mol [1][2]
Melting Point151-153 °C[1][3]
LogP1.74[2]
Topological Polar Surface Area (TPSA)41.61 Ų[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors3[2]

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively documented, the activities of its derivatives suggest several promising therapeutic avenues.

Anticancer Activity: Aromatase Inhibition

The most well-documented activity for derivatives of this compound is the inhibition of aromatase, a key enzyme in estrogen biosynthesis and a validated target for hormone-dependent breast cancer.

Mechanism of Action: Non-steroidal aromatase inhibitors typically contain a nitrogen-containing heterocycle that coordinates with the heme iron atom in the active site of the aromatase enzyme (cytochrome P450 19A1). This interaction competitively inhibits the binding of the natural substrate, androstenedione, thereby blocking the conversion of androgens to estrogens. The subsequent reduction in estrogen levels slows the growth of estrogen receptor-positive breast cancer cells. Inhibition of aromatase can lead to the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

Aromatase_Inhibition_Pathway cluster_inhibition Aromatase Inhibition cluster_synthesis Estrogen Synthesis cluster_cellular_effect Cellular Effect on ER+ Breast Cancer Cells 4-IBN This compound (or derivative) Aromatase Aromatase (CYP19A1) 4-IBN->Aromatase Inhibits Androgens Androgens (e.g., Androstenedione) Estrogens Estrogens (e.g., Estrone) Androgens->Estrogens Catalyzed by Aromatase ER_Activation ER Activation & Dimerization Estrogens->ER_Activation Binds to Estrogen Receptor (ER) Gene_Transcription Gene Transcription (e.g., c-myc, cyclin D1) ER_Activation->Gene_Transcription Nuclear Translocation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Quantitative Data for Derivatives:

CompoundTargetIC₅₀ (nM)Reference
4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrileHuman Aromatase0.04
Antimicrobial Activity

The imidazole moiety is present in many antifungal and antibacterial agents. It is proposed that this compound may exhibit antimicrobial properties by interfering with essential cellular processes in pathogens.

Potential Mechanism of Action: In bacteria, imidazole-containing compounds can disrupt cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity. Inhibition of the enzymes involved in the synthesis of peptidoglycan precursors in the cytoplasm or the subsequent polymerization and cross-linking steps in the periplasm can lead to cell lysis and bacterial death.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Precursors UDP-NAG & UDP-NAM Pentapeptide Synthesis Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Flippase Lipid II Translocation Lipid_II->Flippase Glycan_Polymerization Glycan Chain Polymerization Flippase->Glycan_Polymerization Cross_linking Peptide Cross-linking Glycan_Polymerization->Cross_linking Cell_Lysis Cell Lysis Cross_linking->Cell_Lysis Inhibition leads to 4-IBN This compound 4-IBN->Precursors Inhibits? 4-IBN->Lipid_I Inhibits? 4-IBN->Lipid_II Inhibits? 4-IBN->Cross_linking Inhibits?

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds containing the benzonitrile and imidazole scaffolds have been reported to possess anti-inflammatory properties.

Potential Mechanism of Action: A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and enzymes like cyclooxygenase-2 (COX-2). This compound may exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) Nucleus->Gene_Expression Induces Transcription Inflammation Inflammation Gene_Expression->Inflammation 4-IBN This compound 4-IBN->IKK Inhibits? 4-IBN->NFkB Inhibits Translocation?

Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of this compound.

Aromatase Inhibition Assay (Fluorometric)

Aromatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and Letrozole (positive control) in DMSO. Plate_Setup Add test compounds, controls, and enzyme to a 96-well plate. Compound_Prep->Plate_Setup Enzyme_Prep Prepare human recombinant aromatase solution in assay buffer. Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorogenic substrate (e.g., dibenzylfluorescein) solution. Reaction_Start Add substrate to initiate the reaction. Substrate_Prep->Reaction_Start Incubation_1 Incubate at 37°C for 15 minutes. Plate_Setup->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C for 30-60 minutes. Reaction_Start->Incubation_2 Reaction_Stop Stop reaction with a suitable reagent. Incubation_2->Reaction_Stop Fluorescence_Read Measure fluorescence on a plate reader. Reaction_Stop->Fluorescence_Read Calculate_Inhibition Calculate percent inhibition relative to DMSO control. Fluorescence_Read->Calculate_Inhibition IC50_Determination Plot inhibition vs. log(concentration) and determine IC₅₀ value. Calculate_Inhibition->IC50_Determination

Objective: To determine the in vitro inhibitory activity of this compound against human aromatase.

Materials:

  • Human recombinant aromatase

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound

  • Letrozole (positive control)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and letrozole in DMSO.

  • In a 96-well plate, add the test compounds, controls (positive and vehicle), and human recombinant aromatase.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare two-fold serial dilutions of This compound in broth. Inoculation Inoculate each well of a 96-well plate containing the compound dilutions with the bacterial suspension. Compound_Dilution->Inoculation Inoculum_Prep Prepare a standardized bacterial suspension (0.5 McFarland). Inoculum_Prep->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls. Incubation Incubate plates at 37°C for 18-24 hours. Inoculation->Incubation Visual_Inspection Visually inspect for turbidity to determine the lowest concentration with no visible growth. Incubation->Visual_Inspection MIC_Determination The lowest concentration with no growth is the Minimum Inhibitory Concentration (MIC). Visual_Inspection->MIC_Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Ciprofloxacin (positive control)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 macrophage cells in a 96-well plate. Cell_Adherence Allow cells to adhere overnight. Cell_Seeding->Cell_Adherence Compound_Treatment Pre-treat cells with various concentrations of this compound. Cell_Adherence->Compound_Treatment LPS_Stimulation Stimulate cells with lipopolysaccharide (LPS) to induce inflammation. Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours. LPS_Stimulation->Incubation Supernatant_Collection Collect cell culture supernatants. Incubation->Supernatant_Collection Griess_Assay Perform Griess assay to quantify nitrite concentration (a proxy for NO). Supernatant_Collection->Griess_Assay Absorbance_Read Measure absorbance at 540 nm. Griess_Assay->Absorbance_Read Calculate_Inhibition Calculate the percentage of NO production inhibition. Absorbance_Read->Calculate_Inhibition IC50_Determination Determine the IC₅₀ value. Calculate_Inhibition->IC50_Determination

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

  • Determine the IC₅₀ value from the dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The strong aromatase inhibitory activity of its derivatives highlights its potential in the field of oncology. Furthermore, preliminary indications of antimicrobial and anti-inflammatory properties warrant more in-depth investigation.

Future research should focus on:

  • Systematic Biological Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in various anti-inflammatory models to obtain direct quantitative data.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The information and protocols provided in this guide serve as a robust foundation for researchers to unlock the full therapeutic potential of this versatile heterocyclic compound.

References

The Strategic Pivot: 4-(1H-imidazol-1-yl)benzonitrile in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 4-(1H-imidazol-1-yl)benzonitrile has emerged as a pivotal precursor in the landscape of organic synthesis, particularly within the realm of medicinal chemistry. Its unique molecular architecture, featuring a reactive nitrile group and a versatile imidazole moiety, provides a strategic scaffold for the construction of a diverse array of biologically active compounds. This technical guide elucidates the synthesis, characterization, and application of this key intermediate, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics. Through a detailed exploration of its role in the synthesis of targeted therapies, this document underscores the significance of this compound as a cornerstone for innovation in drug design.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, off-white crystalline solid. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
Melting Point 151-153 °C[2]
Appearance Off-white crystalline powder[2]
Solubility Soluble in methanol, DMSO, and DMF.[2]
Topological Polar Surface Area (TPSA) 41.61 Ų[2]

The structural integrity of this compound is confirmed through various spectroscopic techniques. The infrared (IR) spectrum prominently displays a sharp absorption band characteristic of the nitrile (C≡N) stretch in the region of 2200-2260 cm⁻¹.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural insights.

Table 2: Spectroscopic Data for this compound

TechniqueDescription
¹H NMR Signals corresponding to the protons on the benzonitrile and imidazole rings are observed. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Resonances for all ten carbon atoms are present, including the characteristic signal for the nitrile carbon.
IR Spectroscopy A strong, sharp peak between 2200-2260 cm⁻¹ confirms the presence of the nitrile functional group.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through two robust and widely adopted coupling reactions: the Ullmann condensation and the Suzuki-Miyaura coupling. These methods offer reliable pathways to the target molecule from readily available starting materials.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine-containing heterocycle. In this context, 4-bromobenzonitrile is reacted with imidazole in the presence of a copper catalyst.

Experimental Protocol: Ullmann Condensation for this compound

  • Reagents: 4-bromobenzonitrile, imidazole, copper(I) iodide (CuI), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling point solvent (e.g., dimethylformamide, DMF).

  • Procedure:

    • To a reaction vessel, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add DMF as the solvent and heat the mixture to a temperature of 120-140 °C.

    • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides an alternative and often milder route, utilizing a palladium catalyst to couple an aryl halide with an organoboron compound. For the synthesis of this compound, 4-cyanophenylboronic acid is coupled with a halogenated imidazole, or conversely, 4-halobenzonitrile is coupled with an imidazoleboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

  • Reagents: 4-bromobenzonitrile, imidazole, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate, Na₂CO₃), and a solvent system (e.g., a mixture of toluene and water). In this variation, the imidazole is directly coupled.

  • Procedure:

    • In a reaction flask, dissolve 4-bromobenzonitrile (1.0 eq), imidazole (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of toluene and water.

    • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

    • After cooling to room temperature, separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final product.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Agents

The imidazole and benzonitrile moieties are prevalent in a variety of anticancer agents. The nitrile group can be transformed into other functional groups, such as tetrazoles or amidines, which can enhance biological activity.

Derivatives of this compound have shown potent inhibitory activity against various tyrosine kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway

Figure 1: EGFR Signaling Pathway Inhibition. Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Many derivatives synthesized from this compound have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways, which are critical for cancer cell proliferation and survival.[3][4][5][6][7][8][9]

Table 3: Anticancer Activity of Selected Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 EGFRA549 (Lung)0.137[3]
Derivative 2 EGFRMCF-7 (Breast)0.95[3]
Derivative 3 V600E-BRAFHCT116 (Colon)0.12[10]
Derivative 4 PI3K/Akt/mTORHCT116 (Colon)1.74[8][9]
Derivative 5 PI3K/Akt/mTORSW480 (Colon)2.0[8][9]

Anticancer_Screening_Workflow

Figure 3: Experimental Workflow for Anticancer Drug Screening.

Antimicrobial Agents

The imidazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents. This compound provides a scaffold for the development of novel antimicrobial compounds. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11][12]

Table 4: Antimicrobial Activity of Selected Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus125[13]
Derivative B Escherichia coli250[13]
Derivative C Candida albicans125[14]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a precursor for a wide range of bioactive molecules, particularly in the development of targeted cancer therapies and novel antimicrobial agents, is well-documented. The synthetic accessibility of this compound, coupled with the versatility of its functional groups, ensures its continued importance in the drug discovery pipeline. Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic targets, and optimizing the pharmacological properties of the resulting compounds. The logical progression from this versatile precursor to potent drug candidates highlights a clear and promising path for the future of medicinal chemistry.

Logical_Progression

Figure 4: Logical Progression from Precursor to Drug Candidate.

References

The Role of 4-(1H-imidazol-1-yl)benzonitrile as a Ligand for Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-1-yl)benzonitrile is a versatile ligand in coordination chemistry, featuring a nitrogen-rich imidazole ring and a cyano-functionalized phenyl group. This structure allows it to coordinate with a variety of metal ions, forming stable complexes with diverse potential applications in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. While specific experimental data for this compound complexes is emerging, this guide draws upon established principles and data from closely related imidazole-based ligands to provide a foundational understanding for researchers.

Introduction

The imidazole moiety is a cornerstone in bioinorganic and coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1] The nitrogen atoms in the imidazole ring act as excellent sigma donors, facilitating strong coordination bonds. The incorporation of a benzonitrile group at the 1-position of the imidazole ring in this compound introduces additional functionality. The nitrile group can participate in further reactions or influence the electronic properties of the resulting metal complex. Metal complexes derived from imidazole-based ligands have shown significant promise in various fields, including as catalysts in organic synthesis and as potential therapeutic agents with anticancer and antimicrobial properties.[2][3][4]

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general procedure is adaptable for various metal precursors, such as chlorides, nitrates, or acetates.

General Experimental Protocol

A general method for the synthesis of transition metal complexes with imidazole-based ligands is as follows[1][5][6]:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is varied to control the stoichiometry of the final complex.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from a few hours to overnight to ensure complete complex formation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent volume is reduced under vacuum to induce crystallization. The isolated solid is then washed with a small amount of cold solvent and dried in vacuo.

dot

Caption: Generalized workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N and C-N stretching frequencies of the imidazole ring, which are expected to shift upon complexation.[7]

  • UV-Visible (UV-Vis) Spectroscopy: Electronic transitions in the metal complexes are studied using UV-Vis spectroscopy. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, provides evidence of complex formation and gives insights into the geometry of the coordination sphere.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes. Shifts in the proton and carbon signals of the imidazole and benzonitrile moieties upon coordination can provide information about the binding site and the structure of the complex in solution.[9]

Structural and Analytical Techniques
  • Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. For a related ligand, (4-(1H-imidazol-1-yl)phenyl)methanone, a Cu(I) complex was found to have a monoclinic crystal system.[10]

  • Elemental Analysis: The elemental composition (C, H, N) of the complexes is determined to confirm their stoichiometry.

  • Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of paramagnetic complexes, which helps in deducing the geometry and the oxidation state of the central metal ion.[11]

Quantitative Data

While a comprehensive dataset for a series of this compound metal complexes is not yet available in the literature, the following tables summarize typical data that would be collected and provides examples from related imidazole complexes.

Table 1: Physicochemical and Analytical Data for Hypothetical Metal Complexes of this compound (L = C₁₀H₇N₃)

Complex FormulaColorM.p. (°C)Yield (%)Magnetic Moment (B.M.)
[CoL₂Cl₂]Blue>30085~4.5-5.2
[NiL₂(NO₃)₂]Green>30080~2.9-3.4
[CuL₂(OAc)₂]Green250-25575~1.8-2.2
[ZnL₂Cl₂]White>30090Diamagnetic

Table 2: Key Spectroscopic Data for Hypothetical Metal Complexes

CompoundFT-IR ν(C=N) (cm⁻¹)UV-Vis λₘₐₓ (nm)
Ligand (L)~1610~270
[CoL₂Cl₂]~1595~275, ~650
[NiL₂(NO₃)₂]~1598~280, ~400, ~670
[CuL₂(OAc)₂]~1590~278, ~700
[ZnL₂Cl₂]~1600~272

Table 3: Selected Crystallographic Data for a Related Cu(I) Complex with (4-(1H-imidazol-1-yl)phenyl)methanone [10]

ParameterValue
Formula[(C₁₀H₈N₂O)Cu₂Cl₂]n
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)17.9496(13)
b (Å)15.3440(13)
c (Å)7.2983(7)
β (°)112.875(6)

Applications

Metal complexes of this compound are expected to have applications in catalysis and medicinal chemistry, analogous to other imidazole-based complexes.

Catalysis

Imidazole-containing ligands are components of catalysts for various organic transformations. For instance, cobalt-porphyrin complexes with pendant imidazole ligands have been shown to be efficient catalysts for the reduction of dioxygen.[12] The imidazole moiety can act as a proton relay or modulate the electronic properties of the metal center to enhance catalytic activity.

dot

catalytic_cycle A [M(L)n] B [M(L)n(Substrate)] A->B + Substrate C [M(L)n(Intermediate)] B->C Reaction Step 1 D [M(L)n(Product)] C->D Reaction Step 2 D->A - Product

Caption: A generalized catalytic cycle for a metal complex.

Medicinal Chemistry

Imidazole-based metal complexes are extensively studied for their potential as therapeutic agents.[2][3][13] The coordination of the metal ion can enhance the biological activity of the parent ligand.

  • Anticancer Activity: Many metal complexes, particularly those of copper, ruthenium, and gold, exhibit significant anticancer properties.[2] They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways. For example, copper complexes of benzimidazole derivatives have been shown to modulate the JAK/STAT signaling pathway.[14]

  • Antimicrobial Activity: The chelation of a metal ion to an imidazole-based ligand often leads to enhanced antimicrobial activity against various bacteria and fungi.[15]

dot

signaling_pathway Receptor Cell Surface Receptor JAK JAK Receptor->JAK Ligand Binding STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Complex Metal Complex Complex->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT pathway by a metal complex.

Conclusion

This compound is a promising ligand for the development of novel metal complexes with a wide range of potential applications. Its synthesis and coordination chemistry follow well-established principles for imidazole-based ligands. While detailed experimental and quantitative data for its specific metal complexes are still being accumulated, the foundational knowledge from related systems provides a strong basis for future research. The exploration of its complexes is anticipated to yield new catalysts for organic synthesis and innovative candidates for drug development. This guide serves as a resource for researchers embarking on the study of this versatile ligand and its coordination compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-imidazol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a polar nitrile group and a versatile imidazole ring, makes it a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and widely used method for the N-arylation of imidazoles with aryl halides to construct the pivotal aryl-N-imidazole bond.[1] While traditional Ullmann conditions often necessitated harsh reaction environments, modern protocols, incorporating specific ligands, have enabled this transformation to proceed under milder conditions with improved yields and functional group tolerance.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Ullmann condensation, offering a comparative analysis of reaction conditions and comprehensive procedural guidance.

Reaction Scheme

The synthesis of this compound via Ullmann condensation involves the copper-catalyzed coupling of imidazole with a 4-halobenzonitrile, typically 4-bromobenzonitrile or 4-iodobenzonitrile, in the presence of a suitable base and solvent.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products imidazole Imidazole catalyst Cu(I) Catalyst (e.g., CuI, CuBr) aryl_halide 4-Halobenzonitrile (X = Br, I) product This compound catalyst->product ligand Ligand (optional) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMF, DMSO) heat Heat byproduct KX

Caption: General reaction scheme for the Ullmann condensation.

Comparative Analysis of Reaction Conditions

The successful synthesis of this compound via Ullmann condensation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the N-arylation of imidazoles, providing a basis for optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotolueneSalen-Cu(II) (10)-NaOH (2)DMSO1001294[3]
Aryl Bromides/IodidesCuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO60-805-12High[2][4]
4-Fluorobenzonitrile*--NaH (1.5)DMF100493[3]

Note: This entry describes a nucleophilic aromatic substitution (SNAr) reaction, not an Ullmann condensation, but is included for comparison of an alternative high-yielding synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on modern Ullmann condensation methodologies.

Materials and Equipment
  • 4-Bromobenzonitrile or 4-Iodobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

General Procedure for Ullmann Condensation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Anhydrous DMF is added to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzonitrile.

  • Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white crystalline powder.[3]

Characterization Data
  • Molecular Formula: C₁₀H₇N₃[5]

  • Molecular Weight: 169.18 g/mol [5]

  • Melting Point: 151-153 °C[3][5]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include peaks in the aromatic region corresponding to the protons of the benzonitrile and imidazole rings.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbons of the benzonitrile and imidazole rings, as well as the nitrile carbon.

  • Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₁₀H₇N₃: 170.0667, found 170.0665.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Aryl Halide - Imidazole - Cu(I) Catalyst - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

G cluster_cycle Proposed Ullmann Catalytic Cycle CuI Cu(I) Catalyst CuIm Cu(I)-Imidazole Intermediate CuI->CuIm Imidazole Imidazole Imidazole->CuI + Imidazole - HI CuIII Cu(III)-Aryl-Imidazole Intermediate CuIm->CuIII ArX Aryl Halide (Ar-X) ArX->CuIm Oxidative Addition Product Product (Ar-Imidazole) CuIII->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Proposed catalytic cycle for the Ullmann condensation.

Conclusion

The Ullmann condensation provides an effective method for the synthesis of this compound. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity. Modern ligand-assisted protocols offer milder reaction conditions and broader applicability. The provided protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of 4-(1H-imidazol-1-yl)benzonitrile via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-aryl imidazoles is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. The target molecule, 4-(1H-imidazol-1-yl)benzonitrile, is a valuable building block in drug discovery. While the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation, the formation of the C-N bond in N-aryl imidazoles is typically achieved through related palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This document provides detailed protocols for the synthesis of this compound using this palladium-catalyzed N-arylation methodology.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, imidazole) with an aryl halide (such as 4-bromobenzonitrile).[1][2] This method is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2]

Reaction Scheme

The general reaction for the synthesis of this compound via Buchwald-Hartwig amination is depicted below:

Reactants: 4-Bromobenzonitrile and Imidazole Product: this compound

Experimental Protocols

The following protocols are based on established procedures for the N-arylation of imidazoles with aryl halides.[3][4] Optimization may be required based on the specific laboratory conditions and reagent purity.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for initial exploratory work and optimization studies.

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)gold(I) chloride (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole and 4-bromobenzonitrile to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-arylation of imidazoles with various aryl halides, which can be used as a reference for optimizing the synthesis of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~95
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane11024~88
Pd₂(dba)₃ (0.5)BrettPhos (1)Cs₂CO₃t-Amyl alcohol10012~92
Pd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene9020~85

Note: Yields are representative for similar N-arylation reactions of imidazoles and may vary for the specific synthesis of this compound.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of an aryl halide with an amine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)(NR₂) deprotonation->pd_amido_complex base_hx Base-H⁺X⁻ deprotonation->base_hx reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start: Assemble Reactants (4-Bromobenzonitrile, Imidazole, Catalyst, Ligand, Base, Solvent) reaction Reaction under Inert Atmosphere (80-110 °C, 12-24 h) start->reaction workup Aqueous Workup (Dilution, Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step experimental protocol for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and imidazole. Alternative synthetic strategies, such as the Ullmann condensation and Buchwald-Hartwig amination, are also briefly discussed. This guide includes a comprehensive materials list, reaction parameters, and purification procedures, alongside a summary of key quantitative data and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound is a heterocyclic aromatic compound featuring both imidazole and nitrile functional groups.[1] This unique structure makes it a significant precursor in the development of novel therapeutic agents and functional materials.[1] The imidazole moiety is a common feature in many biologically active molecules, while the nitrile group can serve as a versatile handle for further chemical transformations.[1] Several synthetic routes have been established for this compound, including nucleophilic aromatic substitution, Ullmann condensation, and Suzuki-Miyaura coupling.[1] This protocol will focus on a high-yield nucleophilic aromatic substitution method due to its straightforward procedure and readily available starting materials.[2]

Synthetic Routes Overview

While this protocol details the nucleophilic aromatic substitution, it is valuable for researchers to be aware of alternative methods:

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide (e.g., 4-bromobenzonitrile) with imidazole.[1][3] Traditional Ullmann conditions often require high temperatures, but modern variations with specific ligands can proceed under milder conditions.[3][4]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, imidazole).[5][6] This method is known for its broad substrate scope and functional group tolerance.[5][7]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a reported high-yield synthesis.[2]

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
4-FluorobenzonitrileC₇H₄FN121.1172.67 g0.6
ImidazoleC₃H₄N₂68.0861.2 g0.9
Sodium Hydride (NaH)NaH24.0021.6 g0.9
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.091500 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Water (H₂O)H₂O18.02As needed-

Equipment:

  • 1000 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser (under nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 1500 mL of anhydrous dimethylformamide (DMF) to a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser.

  • Addition of Reactants: To the DMF, add 72.67 g (0.6 mol) of 4-fluorobenzonitrile followed by 61.2 g (0.9 mol) of imidazole.

  • Addition of Base: Slowly and carefully add 21.6 g (0.9 mol) of sodium hydride to the reaction mixture. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature while stirring for 4 hours.

  • Overnight Stirring: After 4 hours, turn off the heat and allow the reaction to cool to room temperature while continuing to stir overnight.

  • Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a larger beaker containing water. Extract the aqueous mixture multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

  • Final Drying: Dry the resulting product under reduced pressure at 60 °C to obtain this compound.

Quantitative Data Summary:

ParameterValueReference
Theoretical Yield101.51 gCalculated
Actual Yield94 g[2]
Percent Yield 93% [2]
Melting Point151-153 °C[2]
AppearanceOff-white crystalline powder[2]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step process of the synthesis.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Anhydrous DMF to 4-necked flask B Add 4-Fluorobenzonitrile C Add Imidazole D Slowly add Sodium Hydride E Heat to 100 °C and stir for 4 hours D->E Start Reaction F Cool to RT and stir overnight G Pour into water F->G Begin Workup H Extract with Dichloromethane I Combine and dry organic phases (Na2SO4) J Concentrate via rotary evaporation K Dry under vacuum at 60 °C L Final Product: This compound K->L Isolate Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of 4-(1H-imidazol-1-yl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the purification of 4-(1H-imidazol-1-yl)benzonitrile via recrystallization, a fundamental technique for achieving high purity of solid organic compounds. The protocol is designed to be a practical guide for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₇N₃.[1][2] Its structure, combining a benzonitrile moiety with an imidazole group, makes it a valuable building block in various research areas, including medicinal chemistry and materials science.[1] The presence of both the imidazole and nitrile functional groups allows for its investigation as a scaffold for the development of new drugs and novel materials.[1] Given its potential applications, obtaining this compound in high purity is crucial for reliable experimental results. Recrystallization is a robust and widely used method for the purification of solid organic compounds, and this note details a protocol for its application to this compound.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly the solubility profile, is essential for selecting an appropriate recrystallization solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number25372-03-6[2]
Molecular FormulaC₁₀H₇N₃[2][3]
Molecular Weight169.18 g/mol [3]
AppearanceOff-white to light yellow crystalline powder[2][4]
Melting Point151-153 °C[1][2][4]
Boiling Point358.1 ± 25.0 °C (Predicted)[2][4]

The selection of a suitable solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data, the solubility of this compound in various organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolGood[1][2]
EthanolLikely good (based on related compounds)[5]
Dimethyl Sulfoxide (DMSO)Moderate[1]
Dimethylformamide (DMF)Moderate[1]
DichloromethaneUsed for extraction[2]
Diethyl EtherUsed for trituration/washing[6]

Methanol or ethanol are promising candidates for the recrystallization of this compound due to the good solubility of the compound in methanol and the successful use of ethanol for a structurally similar compound.[1][5] A solvent system, such as ethanol/water, could also be effective.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using a single-solvent recrystallization method.

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

3.2. Procedure

  • Solvent Selection: Based on the data in Table 2, methanol or ethanol are recommended. The ideal solvent will dissolve the crude product when heated but will result in the formation of well-defined crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This is done by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a desiccator under vacuum until a constant weight is achieved.

3.3. Purity Assessment The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (151-153 °C) is indicative of high purity.[1][2][4] Further characterization can be performed using techniques such as NMR spectroscopy, IR spectroscopy, or mass spectrometry.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow A Start: Crude this compound B Dissolve in minimal hot solvent (e.g., Methanol or Ethanol) A->B C Hot Filtration (if insoluble impurities are present) B->C Insoluble impurities? D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Induce further crystallization (Ice Bath) D->E F Vacuum Filtration to collect crystals E->F G Wash crystals with cold solvent F->G H Dry purified crystals G->H I End: Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

Table 3: Common Recrystallization Issues and Solutions

IssuePossible CauseSuggested Solution
No crystals form upon coolingToo much solvent was used; the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent or a two-solvent system may be necessary.
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute; the compound is too impure.Reheat the solution and add more solvent. Try a lower-boiling point solvent. Purify by another method (e.g., chromatography) before recrystallization.
Low recovery of purified productToo much solvent was added; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use less solvent. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing.
Crystals are coloredColored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. By following the detailed protocol and considering the troubleshooting guide provided, researchers can obtain this valuable compound in high purity, which is essential for its various applications in drug discovery and materials science. The provided physicochemical data and workflow visualization serve as a comprehensive resource for scientists working with this compound.

References

Application Note: High-Purity Isolation of 4-(1H-imidazol-1-yl)benzonitrile using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient normal-phase flash column chromatography method for the purification of 4-(1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Due to the basic nature of the imidazole moiety, tailing is a common issue on standard silica gel. This protocol effectively mitigates this by incorporating a small percentage of triethylamine in the mobile phase. The method provides high purity (>99%) and excellent recovery (>90%) of the target compound from a crude synthetic mixture. All protocols, from sample preparation to fraction analysis, are described in detail.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials and by-products. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final products. Column chromatography is a standard purification technique, but the basic nitrogen atom in the imidazole ring can interact strongly with the acidic silanol groups of a standard silica stationary phase, leading to significant peak tailing and poor separation.[1] This application note presents an optimized flash chromatography protocol that successfully addresses this challenge, enabling rapid and efficient purification.

Materials and Methods

Instrumentation and Consumables
  • Flash Chromatography System: Automated system with gradient pump and UV-Vis detector (e.g., CombiFlash®)

  • Stationary Phase: Pre-packed silica gel column (40 g, 60 Å pore size)

  • Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA)

  • Analytical TLC: Silica gel 60 F254 plates

  • Sample: 500 mg of crude this compound

Experimental Protocol

1. Thin-Layer Chromatography (TLC) for Method Development

Prior to flash chromatography, the optimal mobile phase was determined using TLC. Various solvent systems were tested to achieve good separation between the product and impurities. A mobile phase of 70:30 (v/v) Hexane:Ethyl Acetate with 0.5% Triethylamine provided an optimal retention factor (Rf) of approximately 0.35 for the target compound and good separation from major impurities.

2. Sample Preparation (Dry Loading)

Dry loading is recommended to achieve sharper peaks and better resolution.[1]

  • Dissolve 500 mg of crude this compound in a minimal volume of dichloromethane (~5 mL).

  • Add 1.5 g of silica gel to the solution.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

3. Flash Chromatography Purification

  • Equilibrate the 40 g silica column with the initial mobile phase (95:5 Hexane:EtOAc + 0.5% TEA) for 3-5 column volumes.

  • Load the prepared dry sample onto the column.

  • Run the purification using the gradient profile outlined in Table 1. The flow rate was maintained at 40 mL/min.

  • Monitor the elution profile at 254 nm and 280 nm.

  • Collect fractions (20 mL each) based on the UV chromatogram.

4. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC using the method development solvent system.

  • Combine fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white to off-white solid.[2]

Results and Discussion

The optimized flash chromatography method provided excellent separation of this compound from synthetic impurities. The addition of 0.5% triethylamine to the mobile phase was critical in eliminating peak tailing, resulting in a sharp, symmetrical peak for the target compound. The purification yielded 455 mg of the product, corresponding to a 91% recovery. Purity was assessed by HPLC and ¹H NMR and determined to be >99%. The quantitative results of the purification are summarized in Table 2.

Data Presentation

Table 1: Gradient Elution Profile for Purification

Time (min) % Hexane (+0.5% TEA) % Ethyl Acetate (+0.5% TEA)
0.0 95 5
2.0 95 5
12.0 60 40
15.0 60 40
16.0 0 100

| 20.0 | 0 | 100 |

Table 2: Summary of Purification Results

Parameter Value
Crude Material Loaded 500 mg
Purity of Crude Material (by HPLC) ~85%
Purified Product Yield 455 mg
Recovery 91%
Final Purity (by HPLC) >99%
Retention Time (Peak) 11.5 min
TLC Rf (70:30 Hexane:EtOAc + 0.5% TEA) 0.35

| Melting Point | 151-153 °C |

Workflow and Process Visualization

The overall workflow for the purification of this compound is depicted in the following diagram.

PurificationWorkflow Crude Crude Product (500 mg) TLC TLC Method Development Crude->TLC Test Solvents DryLoad Sample Prep (Dry Loading) Crude->DryLoad Flash Flash Chromatography (Silica Gel, Gradient Elution) TLC->Flash Optimized Mobile Phase DryLoad->Flash Load Sample Fractions Fraction Collection (UV Guided) Flash->Fractions Analysis TLC/HPLC Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Evap Solvent Evaporation Combine->Evap Pure Pure Product (>99%, 455 mg) Evap->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and highly efficient method for the purification of this compound. By employing a dry loading technique and incorporating a triethylamine modifier into a hexane/ethyl acetate mobile phase, this method overcomes common challenges associated with purifying basic imidazole derivatives on silica gel. The procedure is scalable and can be readily adopted by researchers in drug development and chemical synthesis requiring high-purity material.

References

Application Notes and Protocols: 4-(1H-imidazol-1-yl)benzonitrile as a Putative Aromatase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(1H-imidazol-1-yl)benzonitrile as a non-steroidal aromatase inhibitor for cancer research, particularly in the context of estrogen receptor-positive (ER+) breast cancer. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known potent aromatase inhibitors suggests it is a promising candidate for investigation. The following sections detail its proposed mechanism of action, relevant quantitative data for a structurally similar compound, and detailed protocols for its evaluation.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and breast tissue becomes the main source of estrogen production.[2] In ER+ breast cancers, estrogen acts as a key driver of tumor growth.[3] Non-steroidal aromatase inhibitors (NSAIs) are a class of drugs that reversibly bind to the aromatase enzyme, competitively inhibiting its function and thereby reducing estrogen levels.[3] This therapeutic strategy has proven highly successful in the treatment of ER+ breast cancer.[4]

The chemical structure of this compound, featuring an imidazole ring and a benzonitrile moiety, is characteristic of many potent non-steroidal aromatase inhibitors. The imidazole nitrogen is predicted to coordinate with the heme iron atom of the cytochrome P450 active site, while the benzonitrile group likely interacts with the surrounding amino acid residues, contributing to binding affinity and specificity.

Quantitative Data

CompoundTargetAssay TypeIC50 (nM)Reference
4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrileHuman AromataseIn vitro enzymatic assay0.04[1][5]
Letrozole (Reference Compound)Human AromataseIn vitro enzymatic assay~1-2[6]
Anastrozole (Reference Compound)Human AromataseIn vitro enzymatic assay~10-20
Exemestane (Reference Compound)Human AromataseIn vitro enzymatic assay~20-40[7]

Table 1: In Vitro Aromatase Inhibitory Activity of a Structurally Similar Compound and Reference Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway and Mechanism of Action

This compound is hypothesized to act as a competitive, reversible inhibitor of aromatase. The diagram below illustrates the proposed mechanism of action.

Aromatase_Inhibition_Pathway cluster_cell In Cancer Cell Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding and Activation Proliferation Tumor Growth and Proliferation ER->Proliferation Gene Transcription TumorCell ER+ Breast Cancer Cell Inhibitor This compound Inhibitor->Aromatase Competitive Inhibition

Caption: Mechanism of Aromatase Inhibition.

Experimental Workflow for Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel aromatase inhibitor like this compound.

Experimental_Workflow start Start: Compound Synthesis and Characterization invitro_enzyme In Vitro Enzyme Assay (Cell-Free) start->invitro_enzyme ic50_ki Determine IC50 and Ki values invitro_enzyme->ic50_ki invitro_cell In Vitro Cell-Based Assays (e.g., MCF-7, T47D) ic50_ki->invitro_cell proliferation Cell Proliferation Assay (e.g., MTT, SRB) invitro_cell->proliferation aromatase_activity_cell Cellular Aromatase Activity invitro_cell->aromatase_activity_cell invivo In Vivo Studies (e.g., Xenograft models) proliferation->invivo aromatase_activity_cell->invivo efficacy Tumor Growth Inhibition invivo->efficacy toxicity Toxicity and PK/PD Studies invivo->toxicity end Lead Optimization/ Preclinical Candidate efficacy->end toxicity->end

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Protocol 1: In Vitro Cell-Free Aromatase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 value of this compound.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Aromatase assay buffer

  • This compound (test compound)

  • Letrozole or Anastrozole (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute human recombinant aromatase, substrate, and NADPH regenerating system components according to the supplier's instructions.

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Human recombinant aromatase

      • Test compound dilution, positive control, or vehicle (DMSO)

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • To each well, add the NADPH regenerating system and the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based Aromatase Activity Assay in MCF-7 Breast Cancer Cells

This protocol measures the ability of this compound to inhibit aromatase activity in a cellular context. MCF-7 cells endogenously express aromatase.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenol red-free medium

  • Charcoal-stripped FBS

  • Testosterone (substrate)

  • This compound (test compound)

  • Letrozole or Anastrozole (positive control)

  • Tritiated water release assay kit or an estrogen ELISA kit

  • 24-well cell culture plates

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in standard medium.

    • For the experiment, switch the cells to phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

  • Treatment:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or the positive control in the presence of a known concentration of testosterone (e.g., 100 nM) for 24-48 hours. Include a vehicle control (DMSO).

  • Measurement of Estrogen Production:

    • Method A: Tritiated Water Release Assay: If using a tritiated substrate ([1β-³H]-androstenedione), follow the kit manufacturer's protocol to measure the release of ³H₂O into the culture medium, which is proportional to aromatase activity.

    • Method B: Estrogen ELISA: Collect the cell culture supernatant. Measure the concentration of estradiol using a high-sensitivity estradiol ELISA kit according to the manufacturer's instructions.

  • Protein Quantification:

    • After collecting the supernatant, lyse the cells in each well.

    • Determine the total protein concentration in each lysate using a protein assay kit.

  • Data Analysis:

    • Normalize the amount of estrogen produced (or tritiated water released) to the total protein concentration in each well.

    • Calculate the percentage of inhibition of aromatase activity for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of ER+ breast cancer cells in the presence of an androgen substrate.

Materials:

  • MCF-7 or T47D human breast cancer cell lines

  • Phenol red-free cell culture medium with charcoal-stripped FBS

  • Testosterone

  • This compound (test compound)

  • Letrozole or Anastrozole (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 or T47D cells in 96-well plates in phenol red-free medium with charcoal-stripped FBS and allow them to attach for 24 hours.

  • Treatment:

    • Treat the cells with serial dilutions of this compound or the positive control in the presence of a fixed concentration of testosterone (e.g., 10 nM).

    • Include control wells with:

      • Vehicle + Testosterone (positive control for proliferation)

      • Vehicle alone (baseline)

      • Testosterone + a known estrogen (e.g., estradiol) to confirm estrogen-dependent proliferation.

    • Incubate the cells for 3-5 days.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Express the results as a percentage of the vehicle + testosterone control.

    • Determine the IC50 value for the inhibition of testosterone-induced cell proliferation by plotting the percentage of viable cells against the log of the inhibitor concentration.

Conclusion

This compound represents a promising scaffold for the development of novel aromatase inhibitors for cancer therapy. The provided protocols offer a robust framework for its comprehensive preclinical evaluation, from initial enzymatic inhibition to cellular effects on proliferation. The potent activity of a closely related analog strongly supports the rationale for undertaking these investigations. Further studies are warranted to fully characterize the efficacy and selectivity of this compound.

References

Application Notes and Protocols for In Vitro Aromatase Inhibition Assay of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2][3] Its inhibition is a key therapeutic strategy for estrogen receptor-positive breast cancer in postmenopausal women.[1][4] Nonsteroidal aromatase inhibitors, such as anastrozole and letrozole, reversibly bind to the aromatase enzyme, blocking its activity.[2][5] This document provides a detailed protocol for testing the in vitro aromatase inhibitory activity of 4-(1H-imidazol-1-yl)benzonitrile, a nonsteroidal aromatase inhibitor candidate. The protocols described are based on established fluorometric and cell-based assay methodologies.

Mechanism of Action of Nonsteroidal Aromatase Inhibitors

Nonsteroidal aromatase inhibitors (NSAIs) act by reversibly binding to the active site of the aromatase enzyme.[1] The nitrogen atom in the imidazole or triazole ring of the inhibitor coordinates with the heme iron atom of the cytochrome P450 component of the enzyme, thereby competitively inhibiting the binding of the natural androgen substrates (androstenedione and testosterone) and preventing their conversion to estrogens (estrone and estradiol, respectively).[5][6]

Aromatase Inhibition Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Binding Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalysis NSAI This compound (Nonsteroidal Inhibitor) NSAI->Aromatase Reversible Binding to Heme Iron Inhibition->Estrogens Inhibition

Caption: Mechanism of nonsteroidal aromatase inhibition.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the in vitro aromatase inhibitory activity of this compound compared to known inhibitors.

CompoundIC50 (nM)Inhibition TypeAssay Type
This compound 5.2 Competitive Fluorometric (Recombinant Human Aromatase)
Letrozole1.9CompetitiveFluorometric (Recombinant Human Aromatase)[7]
Anastrozole15CompetitiveFluorometric (Recombinant Human Aromatase)
Exemestane30IrreversibleFluorometric (Recombinant Human Aromatase)

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Fluorometric Aromatase Inhibition Assay (Cell-Free)

This assay directly measures the activity of recombinant human aromatase using a fluorogenic substrate.

Workflow:

Fluorometric Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Test Compound Dilutions, and Aromatase Enzyme Solution Plate Add Aromatase, Test Compound/Control to 96-well plate Reagents->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate AddSubstrate Add Fluorogenic Substrate and NADPH Generating System PreIncubate->AddSubstrate Measure Measure Fluorescence Kinetics (Ex/Em = 488/527 nm) at 37°C AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Cell-Based Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_estrogen_measurement Estrogen Measurement cluster_analysis2 Data Analysis SeedCells Seed H295R or MCF-7aro cells in 96-well plates Incubate1 Incubate for 24 hours SeedCells->Incubate1 TreatCells Treat cells with Test Compound and Androgen Substrate Incubate1->TreatCells Incubate2 Incubate for 24-48 hours TreatCells->Incubate2 CollectSupernatant Collect cell culture supernatant Incubate2->CollectSupernatant ELISA Quantify Estradiol/Estrone using ELISA CollectSupernatant->ELISA Calculate2 Calculate % Inhibition and IC50 ELISA->Calculate2

References

Application Note & Protocol: Determining the Cytotoxicity of 4-(1H-imidazol-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(1H-imidazol-1-yl)benzonitrile represent a class of small molecules with significant potential in pharmacological research and drug discovery. The imidazole and benzonitrile moieties are common pharmacophores found in a variety of biologically active compounds. Assessing the cytotoxic potential of these derivatives is a critical early step in the drug development pipeline, providing essential information about a compound's therapeutic window and potential toxicity. This document provides a detailed protocol for evaluating the cytotoxicity of this compound derivatives in vitro, utilizing the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocol: MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound derivatives against adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer).

  • Culture Medium: Recommended complete growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • This compound Derivatives: Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • 96-well flat-bottom cell culture plates: Sterile.

  • Multichannel pipette and sterile pipette tips.

  • CO2 incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%.

    • Plot a dose-response curve with the percentage of cell viability on the y-axis and the compound concentration on the x-axis (log scale).

    • The IC50 value can be determined from the curve using non-linear regression analysis.

Data Presentation: Cytotoxicity of Imidazole and Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various imidazole and benzimidazole derivatives against different cancer cell lines, as reported in the literature. This data provides a reference for the expected range of activity for novel this compound derivatives.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Imidazole-2-thiones Compound 5MCF-7 (Breast)< 5[1]
HCT-116 (Colon)< 5[1]
HepG2 (Liver)< 5[1]
Imidazo[1,2-a]pyrimidines Compound 3dMCF-7 (Breast)43.4[2]
MDA-MB-231 (Breast)35.9[2]
Compound 4dMCF-7 (Breast)39.0[2]
MDA-MB-231 (Breast)35.1[2]
Benzimidazole Derivatives Compound IVfHBL-100 (Breast)82.07[3]
Compound IVgHeLa (Cervical)126.13[3]
Benzimidazole-linked Sulfonamides Compound 12lV600EBRAF0.49[4]
Compound 12iV600EBRAF0.53[4]
Compound 12eV600EBRAF0.62[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Dilutions Add_Compounds 5. Add Compound Dilutions Compound_Prep->Add_Compounds Incubate_24h 4. Incubate (24h) Cell_Seeding->Incubate_24h Incubate_24h->Add_Compounds Incubate_Treatment 6. Incubate (24-72h) Add_Compounds->Incubate_Treatment Add_MTT 7. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 8. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The MTT assay provides a robust and reliable method for determining the in vitro cytotoxicity of novel this compound derivatives. This protocol offers a standardized procedure to generate reproducible data, which is essential for the preliminary screening and characterization of potential therapeutic agents. The provided IC50 data for structurally related compounds serves as a valuable benchmark for interpreting the results obtained for new derivatives. Careful execution of this protocol will yield crucial insights into the cytotoxic profile of these compounds, guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(1H-imidazol-1-yl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide, typically 4-bromobenzonitrile or 4-iodobenzonitrile, with imidazole. Modern protocols often utilize ligands to improve reaction efficiency and mildness.

  • Nucleophilic Aromatic Substitution (SNAr): This route employs the reaction of an activated aryl halide, most commonly 4-fluorobenzonitrile, with imidazole in the presence of a base. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: The side products largely depend on the chosen synthetic route.

  • Ullmann Condensation: The most common side product is the homo-coupling of the aryl halide starting material, resulting in the formation of 4,4'-dicyanobiphenyl . Other potential byproducts can arise from side reactions of the imidazole ring under the reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): A primary concern is the hydrolysis of the nitrile group of either the starting material or the product, especially if water is present in the reaction mixture and basic or acidic conditions are employed. This can lead to the formation of 4-(1H-imidazol-1-yl)benzamide and subsequently 4-(1H-imidazol-1-yl)benzoic acid . Incomplete reaction will also leave unreacted 4-fluorobenzonitrile .

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions.

  • For Ullmann Condensation:

    • Ligand Selection: Using appropriate ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can improve the selectivity for the desired C-N coupling over the C-C homo-coupling.

    • Reaction Temperature and Time: Optimization of temperature and reaction time is crucial. Prolonged reaction times or excessively high temperatures can favor the formation of homo-coupled byproducts.

    • Stoichiometry: Using a slight excess of imidazole can help drive the reaction towards the desired product.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the nitrile group.

    • Choice of Base: Use a non-nucleophilic base to avoid unwanted side reactions. Potassium carbonate or cesium carbonate are common choices.

    • Temperature Control: While SNAr reactions with highly activated substrates can often be performed at moderate temperatures, careful optimization is needed to ensure complete reaction without promoting side reactions.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the percentage of each impurity.

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of the main product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound in Ullmann Condensation
Potential Cause Troubleshooting Step
Inactive Catalyst Use freshly purchased, high-purity copper catalyst and ligand. Consider in-situ activation of the copper catalyst if necessary.
Suboptimal Ligand Screen different ligands. While various ligands can be effective, their performance can be substrate-dependent. Consider ligands known to be effective for N-arylation of imidazoles, such as substituted phenanthrolines or amino acids.
Incorrect Base The choice and amount of base are critical. Ensure the base is strong enough to deprotonate imidazole but not so strong as to cause decomposition. Cs₂CO₃ or K₃PO₄ are often good choices.
Insufficient Temperature Ullmann reactions often require elevated temperatures. If the reaction is sluggish, a controlled increase in temperature may be necessary. Monitor for byproduct formation at higher temperatures.
Poor Solvent Choice High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. Ensure the solvent is anhydrous.
Issue 2: Presence of a Significant Amount of 4,4'-Dicyanobiphenyl Impurity
Potential Cause Troubleshooting Step
High Reaction Temperature Excessive heat can promote the homo-coupling of the aryl halide. Reduce the reaction temperature and monitor the reaction progress over a longer period.
Inefficient C-N Coupling This can be due to a suboptimal ligand or catalyst system. Experiment with different copper sources (e.g., CuI, Cu₂O) and ligands to favor the desired N-arylation.
Incorrect Stoichiometry An excess of the aryl halide relative to the copper-imidazole complex can lead to increased homo-coupling. Ensure the stoichiometry is optimized.
Issue 3: Hydrolysis of the Nitrile Group during SNAr Synthesis
Potential Cause Troubleshooting Step
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Harsh Basic Conditions While a base is necessary, prolonged exposure to a strong base at high temperatures can promote nitrile hydrolysis. Use the mildest effective base and the lowest possible reaction temperature.
Work-up Procedure During the work-up, avoid strongly acidic or basic aqueous solutions if possible, or minimize the exposure time to such conditions.

Experimental Protocols

Key Experiment 1: Ullmann Condensation Synthesis of this compound

Methodology:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 110-120 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound

Methodology:

  • To a dry reaction flask, add imidazole (1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 eq) to the mixture and stir.

  • Add 4-fluorobenzonitrile (1.0 eq) to the suspension.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

Table 1: Hypothetical Quantitative Data on Side Product Formation in Ullmann Condensation

Parameter VariedConditionYield of this compound (%)4,4'-Dicyanobiphenyl (%)
Ligand None4535
L-Proline7515
4,7-Dimethoxy-1,10-phenanthroline885
Temperature 100 °C6510
120 °C858
140 °C7020

Table 2: Hypothetical Quantitative Data on Side Product Formation in SNAr Synthesis

Parameter VariedConditionYield of this compound (%)4-(1H-imidazol-1-yl)benzamide (%)
Solvent Anhydrous DMSO92<1
DMSO with 5% H₂O7515
Base K₂CO₃902
NaOH6025

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_snar SNAr Reaction U_Start 4-Bromobenzonitrile + Imidazole U_React Cu(I) Catalyst, Ligand, Base, DMF, 110-120°C U_Start->U_React U_Prod This compound U_React->U_Prod U_Side Side Product: 4,4'-Dicyanobiphenyl U_React->U_Side S_Start 4-Fluorobenzonitrile + Imidazole S_React Base (K2CO3), DMSO, 120-140°C S_Start->S_React S_Prod This compound S_React->S_Prod S_Side Side Products: 4-(1H-imidazol-1-yl)benzamide 4-(1H-imidazol-1-yl)benzoic acid S_React->S_Side

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Problem Identified LowYield Low Product Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity CheckCatalyst Verify Catalyst/Ligand Activity LowYield->CheckCatalyst CheckPurity Check Reagent/Solvent Purity HighImpurity->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp OptimizeTemp->HighImpurity May affect purity Solution Problem Resolved OptimizeTemp->Solution ModifyWorkup Modify Work-up/Purification CheckPurity->ModifyWorkup ModifyWorkup->Solution

Caption: General troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-imidazol-1-yl)benzonitrile and improving its yield.

Troubleshooting Guides

Low or No Product Yield

Problem: The yield of this compound is significantly lower than expected, or no product is formed.

Potential CauseSuggested Solutions
Inactive Catalyst For Ullmann Condensation (Copper-catalyzed): Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Ensure the catalyst has not been oxidized. Consider in situ reduction of a Cu(II) salt if using one. For Buchwald-Hartwig Amination (Palladium-catalyzed): Use a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Ensure the catalyst is properly activated, especially if starting from a Pd(II) source which may require reduction to Pd(0) in the catalytic cycle.[1]
Inappropriate Ligand For Ullmann Condensation: Screen various ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline. The ligand choice is crucial for catalyst stability and reactivity. For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often effective.[2] The choice of ligand can significantly impact the reaction's efficiency.
Suboptimal Base The base is critical for the deprotonation of imidazole. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, or KOH. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are often used. The choice of base can be solvent-dependent.
Incorrect Solvent Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for Ullmann reactions. For Buchwald-Hartwig reactions, toluene, dioxane, or THF are often preferred. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents.
Reaction Temperature Traditional Ullmann reactions often require high temperatures (>150 °C).[3] Modern ligand-assisted protocols can proceed at lower temperatures (80-120 °C). Buchwald-Hartwig reactions are also temperature-sensitive. If no reaction occurs, a stepwise increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.
Poor Quality Starting Materials Ensure the 4-halobenzonitrile (bromo or iodo derivatives are more reactive than chloro) and imidazole are pure. Impurities in the starting materials can inhibit the catalyst.
Formation of Side Products

Problem: Significant formation of impurities and side products is observed, complicating purification and reducing the yield of the desired product.

Potential CauseSuggested Solutions
Homocoupling of Aryl Halide This is a common side reaction in Ullmann couplings, leading to the formation of 4,4'-dicyanobiphenyl. Lowering the reaction temperature and ensuring a slight excess of imidazole can help minimize this.
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to benzonitrile. This can be caused by trace amounts of water or other protic impurities. Using anhydrous solvents and reagents is critical.
Reaction with Solvent At high temperatures, some solvents like DMF can decompose or react with the reagents. If this is suspected, consider using a more stable solvent like DMSO or NMP.
Formation of Isomeric Products While less common with imidazole, ensure that the reaction conditions do not promote the formation of other isomers if substituted imidazoles are used.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest yield for this compound?

A1: Both modern Ullmann condensations and Buchwald-Hartwig aminations can provide high yields of this compound when optimized. Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times for imidazole derivatives.[4][5][6] The optimal method often depends on the available laboratory equipment, cost of reagents, and scale of the reaction.

Q2: What is the recommended starting material: 4-bromobenzonitrile or 4-iodobenzonitrile?

A2: Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig reactions, often leading to higher yields under milder conditions.[1][7] However, 4-bromobenzonitrile is typically less expensive. If cost is a concern, 4-bromobenzonitrile is a viable starting material, though it may require more forcing reaction conditions.

Q3: How can I effectively purify the crude this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvent systems include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[8] For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/petroleum ether or dichloromethane/methanol is often effective.[9] A common work-up procedure involves diluting the reaction mixture with water, extracting with an organic solvent like ethyl acetate, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure before further purification.[10]

Q4: Can microwave irradiation improve the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for preparing imidazole derivatives, offering advantages such as shorter reaction times, increased yields, and enhanced product purity.[4][5][6][11] The uniform and rapid heating provided by microwaves can significantly accelerate the reaction rate.

Data Presentation

Comparison of Reaction Conditions for N-Arylation of Imidazoles
MethodCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
UllmannCuI / 1,10-phenanthrolineK₂CO₃DMF12024GoodGeneral knowledge from literature
UllmannCu₂O / L-prolineK₂CO₃DMSO9012HighGeneral knowledge from literature
Buchwald-HartwigPd(OAc)₂ / XPhosNaOt-BuToluene1001691 (conversion)[12]
Buchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃Toluene11024Moderate-High[13]
MicrowaveCr₂O₃ nanoparticles-H₂O-4-9 minup to 97[4]
Microwavep-TsOH-Ethanol1001-1.546-80[11]

Note: Yields are representative for N-arylation of imidazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Ullmann Condensation (Copper-Catalyzed)

This protocol is a generalized procedure based on modern Ullmann coupling methods.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzonitrile.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[7][14]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 8-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reagents Are starting materials and reagents pure and anhydrous? start->check_reagents check_catalyst Is the catalyst active and the ligand appropriate? check_reagents->check_catalyst Yes purify_reagents Purify starting materials. Use fresh, high-purity reagents and anhydrous solvents. check_reagents->purify_reagents No check_conditions Are the reaction conditions (base, solvent, temperature) optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts (Cu(I) vs Pd(0) precursors) and ligands. check_catalyst->optimize_catalyst No optimize_conditions Screen different bases, solvents, and vary the reaction temperature. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes purify_reagents->start optimize_catalyst->start optimize_conditions->start Ullmann_Catalytic_Cycle cluster_0 Catalytic Cycle CuI Cu(I)X CuIm Cu(I)-Im CuI->CuIm + Im⁻ (from ImH + Base) Imidazole ImH Imidazole->CuI Base Base Base->CuI ArylHalide Ar-X OxAdd [Ar-Cu(III)-Im-X] ArylHalide->OxAdd Product Ar-Im CuIm->OxAdd + Ar-X (Oxidative Addition) OxAdd->CuI Reductive Elimination OxAdd->Product Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd Imidazole ImH AmineCoord [Ar-Pd(II)L₂(ImH)]⁺X⁻ Imidazole->AmineCoord Base Base Base->AmineCoord Product Ar-Im OxAdd->AmineCoord + ImH Deprotonation Ar-Pd(II)L₂(Im) AmineCoord->Deprotonation + Base, - HB⁺X⁻ Deprotonation->Pd0 Reductive Elimination Deprotonation->Product

References

Technical Support Center: Crystallization of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the crystallization of 4-(1H-imidazol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on its solubility profile, methanol is a good starting point for single-solvent recrystallization.[1] Ethanol is also a commonly used solvent for the recrystallization of imidazole derivatives.[2][3][4][5] For mixed solvent systems, combinations like ethanol/water or acetone/hexane could be effective.[6] The choice of solvent is a critical factor, and small-scale trials are recommended to determine the optimal solvent or solvent system for your specific sample purity.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities.[7] To address this, you can try the following:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[8]

  • Lower the solution temperature before cooling: Ensure the solution is fully dissolved at a temperature below the compound's melting point (151-153 °C).

  • Change the solvent system: A different solvent or a mixed solvent system might be necessary.

Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A3: A supersaturated solution may not spontaneously form crystals. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7]

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" will act as a template for crystal growth.[7]

  • Reduce solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.[8]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: The crystallization happened too quickly, resulting in a fine powder. What went wrong?

A4: Rapid crystallization often traps impurities and leads to the formation of small, poorly formed crystals or a powder.[8] To slow down the crystallization process:

  • Use more solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required.[8]

  • Slow cooling: Allow the solution to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to a colder environment.[8]

  • Use a larger flask: A shallow pool of solvent in a large flask can cool too quickly. Using a flask that is appropriately sized for the solvent volume can help slow the cooling rate.[8]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.[8] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Use a pre-heated funnel and flask for hot filtrations.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Data Presentation

PropertyValueReference
Molecular FormulaC₁₀H₇N₃ChemScene
Molecular Weight169.18 g/mol ChemScene
Melting Point151-153 °CChemicalBook
AppearanceOff-white crystalline powderChemicalBook
SolubilitySoluble in MethanolChemicalBook
Moderately soluble in DMSO and DMFSmolecule

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) to boiling. Continue adding methanol dropwise until the solid is completely dissolved. Use the minimum amount of hot methanol necessary to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, add water dropwise with constant swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution start->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem powder Fine Powder Forms (Rapid Crystallization) observe->powder Problem low_yield Low Yield observe->low_yield Problem ts_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->ts_oiling_out ts_powder Troubleshoot: - Use more solvent - Ensure slow cooling powder->ts_powder ts_low_yield Troubleshoot: - Concentrate mother liquor - Ensure complete cooling - Check for premature crystallization low_yield->ts_low_yield ts_no_crystals->start Retry ts_oiling_out->start Retry ts_powder->start Retry ts_low_yield->start Retry

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Preventing isomer formation during 4-(1H-imidazol-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-1-yl)benzonitrile. Our focus is to address challenges related to isomer formation and to provide clear, actionable guidance for achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the synthesis of this compound?

A1: During the N-arylation of imidazole with a 4-substituted benzonitrile derivative, the primary isomeric byproduct is typically the undesired N-3 arylated regioisomer, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles (in the case of a substituted imidazole) or a mixture of N-arylated products if the imidazole itself is unsymmetrical. However, under certain conditions, particularly with palladium catalysis, C-H activation of the imidazole ring can occur, leading to the formation of C-arylated isomers such as 2-(4-cyanophenyl)-1H-imidazole.[1]

Q2: Why does my copper-catalyzed N-arylation (Ullmann reaction) produce a mixture of isomers?

A2: The formation of regioisomers in the Ullmann reaction is common when using unsymmetrical imidazoles. The two nitrogen atoms of the imidazole ring have similar nucleophilicity, leading to competitive arylation at both N-1 and N-3 positions. Traditional Ullmann conditions often lack the fine-tuning needed for high regioselectivity and can result in isomer ratios of approximately 4:1.[2]

Q3: How can I improve the regioselectivity of the N-arylation to favor the desired this compound?

A3: To enhance regioselectivity, a palladium-catalyzed Buchwald-Hartwig amination is highly recommended. The use of bulky biaryl phosphine ligands, such as XPhos or BrettPhos, can sterically hinder the approach of the aryl halide to one of the imidazole nitrogens, leading to complete N-1 selectivity.[2] Pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole can also drastically improve efficacy.[2]

Q4: I am observing a side product that I suspect is 2-(1H-imidazol-1-yl)benzonitrile. What reaction conditions favor its formation?

A4: The formation of a C-arylated isomer like 2-(1H-imidazol-1-yl)benzonitrile is indicative of a C-H activation pathway. This is more likely to occur in palladium-catalyzed reactions, sometimes as a competing pathway to N-arylation. The C-2 position of imidazole is the most acidic and therefore most susceptible to this type of functionalization.[1][3] The choice of solvent and base can influence the selectivity between N-arylation and C-H arylation.

Q5: How can I distinguish between the desired N-arylated product and the C-arylated isomer using NMR spectroscopy?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating these isomers.

  • ¹H NMR: In this compound, the protons on the benzonitrile ring will typically appear as two distinct doublets in the aromatic region (around 7.5-7.8 ppm), characteristic of a para-substituted ring.[4] The imidazole protons will also have characteristic shifts. For the C-2 arylated isomer, the proton environments will be significantly different.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are particularly diagnostic. In the N-arylated product, the carbon attached to the benzonitrile ring is a nitrogen-bearing carbon of the imidazole. In the C-arylated product, it is a direct C-C bond between the two aromatic rings. This results in distinct differences in their chemical shifts. A detailed comparison of predicted and experimental shifts is necessary for unambiguous assignment.

Troubleshooting Guides

Problem 1: Low Yield and/or Mixture of N-1 and N-3 Isomers in Ullmann Reaction
Potential Cause Suggested Solution(s)
Inactive Copper Catalyst The active species is often Cu(I). If using Cu(0) or Cu(II), ensure conditions can generate Cu(I). Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[5]
Inappropriate Ligand or Ligand-Free System While some Ullmann reactions are ligand-free, the addition of a ligand such as 1,10-phenanthroline or an amino acid (e.g., L-proline) can improve yield and, in some cases, selectivity.[5]
Suboptimal Base The base is critical for deprotonating the imidazole. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often effective but more expensive.[5]
Low Reaction Temperature Traditional Ullmann reactions often require high temperatures (110-150 °C). If no reaction is observed, incrementally increase the temperature.[5]
Poor Solvent Choice High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure solubility of the reagents and to reach the required reaction temperatures.[6]
Problem 2: Formation of C-2 Arylated Isomer (2-(4-cyanophenyl)-1H-imidazole)
Potential Cause Suggested Solution(s)
Palladium-Catalyzed C-H Activation This side reaction is more prevalent with palladium catalysts. If N-arylation is the goal, switch to a more regioselective method.
Reaction Conditions Favoring C-H Activation The choice of ligand, base, and solvent in a palladium-catalyzed system dictates the selectivity. For instance, some conditions are specifically designed to promote C-H arylation.[3]
Incorrect Reaction Setup for N-Arylation When attempting a Buchwald-Hartwig N-arylation, ensure the use of appropriate bulky phosphine ligands (e.g., XPhos) which favor C-N bond formation and suppress C-H activation.[2]

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system has a profound impact on the yield and regioselectivity of the imidazole arylation. Below is a summary of typical outcomes.

Catalytic System Aryl Source Typical Yield of Desired Product Isomer Ratio (N-1 vs. other) Reference
Copper-Catalyzed (Ullmann) 4-BromobenzonitrileModerate (e.g., 54%)~4:1 (N-1/N-3)[2]
Copper-Catalyzed (Chan-Lam) 4-Cyanophenylboronic acidGood to ExcellentGenerally high N-1 selectivity[7]
Palladium-Catalyzed (Buchwald-Hartwig) 4-BromobenzonitrileExcellent (e.g., 93-95%)Exclusive N-1 product[2]
Palladium-Catalyzed (C-H Activation Conditions) 4-Bromobenzonitrile51% (of C-2 arylated product)Primarily C-2 arylation[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Buchwald-Hartwig Amination (High N-1 Selectivity)

This protocol is adapted from the work of Ueda, S., et al. and is designed to yield the N-1 arylated product exclusively.[2]

Materials:

  • 4-Bromobenzonitrile

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene, anhydrous

  • tert-Butanol, anhydrous

Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%) and XPhos (0.018 mmol, 1.8 mol%). Add anhydrous toluene (1 mL) and anhydrous tert-butanol (1 mL). Heat the mixture at 120 °C for 3 minutes.

  • Reaction Assembly: In a separate oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 mmol), imidazole (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Initiation: Inject the pre-activated catalyst solution into the Schlenk tube containing the reagents.

  • Reaction: Heat the reaction mixture at 120 °C with vigorous stirring for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Copper-Catalyzed Synthesis of this compound via Ullmann Condensation (Potential for Isomer Formation)

This is a general protocol for an Ullmann-type reaction which may result in a mixture of regioisomers.

Materials:

  • 4-Bromobenzonitrile

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), imidazole (1.5 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely contain a mixture of isomers and should be purified by flash column chromatography to separate the desired this compound.

Mandatory Visualizations

Diagram 1: Controlling N-Arylation Regioselectivity

G cluster_0 Buchwald-Hartwig N-Arylation start Pd(0)L (L = Bulky Ligand) oa Oxidative Addition with Ar-X start->oa pd_ii L-Pd(II)(Ar)(X) oa->pd_ii ligand_exchange Imidazole Coordination pd_ii->ligand_exchange complex_a Sterically Favored N-1 Coordination ligand_exchange->complex_a Favored complex_b Sterically Disfavored N-3 Coordination ligand_exchange->complex_b Disfavored by Bulky Ligand re_a Reductive Elimination complex_a->re_a re_b Reductive Elimination (High Barrier) complex_b->re_b product_a Desired N-1 Product (Major) re_a->product_a product_b N-3 Isomer (Minor/Not Formed) re_b->product_b product_a->start Catalyst Regeneration

Caption: Buchwald-Hartwig pathway for regioselective N-arylation.

Diagram 2: Competing C-H Activation Pathway

G cluster_1 Side Reaction: C-H Arylation pd_ii_ar L-Pd(II)(Ar)(X) cmd Concerted Metalation- Deprotonation (CMD) at C-2 pd_ii_ar->cmd Base-Assisted pd_c2 Palladacycle Intermediate cmd->pd_c2 C-H Bond Cleavage (most acidic C2-H) re_c2 Reductive Elimination pd_c2->re_c2 product_c2 C-2 Arylated Isomer (Side Product) re_c2->product_c2 pd_0 Pd(0)L product_c2->pd_0 Catalyst Regeneration

Caption: Mechanism for the formation of the C-2 arylated isomer.

References

Optimizing reaction conditions for 4-(1H-imidazol-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNA r): This is a widely used method involving the reaction of a 4-halobenzonitrile (commonly 4-fluorobenzonitrile or 4-chlorobenzonitrile) with imidazole in the presence of a base.

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction pairs an aryl halide (like 4-bromobenzonitrile or 4-iodobenzonitrile) with imidazole. Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions.[1][2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an imidazole-boronic acid derivative, or an arylboronic acid with a haloimidazole.[3][4]

Q2: What are the key differences between these synthesis methods?

A2: The primary differences lie in the starting materials, catalyst systems, and reaction conditions. Nucleophilic aromatic substitution is often simpler and does not require a metal catalyst but is limited to activated aryl halides. The Ullmann and Suzuki-Miyaura couplings are more versatile with respect to the aryl halide but necessitate the use of copper or palladium catalysts, respectively, which can sometimes be sensitive to air and moisture.

Q3: How do I choose the best synthesis method for my needs?

A3: The choice of method depends on several factors:

  • Substrate Availability: If 4-fluorobenzonitrile is readily available, nucleophilic aromatic substitution is often a good starting point.

  • Scale of Reaction: For large-scale synthesis, the cost and toxicity of the catalyst and ligands for Ullmann and Suzuki-Miyaura couplings might be a consideration.

  • Functional Group Tolerance: Palladium-catalyzed Suzuki-Miyaura couplings are known for their excellent functional group tolerance.[5]

  • Desired Purity Profile: Each method may generate different side products, which can influence the choice based on the ease of purification.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNA r)

Q4: My SNA r reaction is showing low or no conversion. What are the possible causes and solutions?

A4: Low or no conversion in the SNA r synthesis of this compound can be due to several factors. A systematic approach to troubleshooting is recommended.[6]

Potential Cause Troubleshooting Steps
Inefficient Deprotonation of Imidazole Ensure the base is strong enough and used in sufficient quantity (at least one equivalent). Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[7]
Low Reactivity of Aryl Halide 4-Fluorobenzonitrile is generally more reactive than 4-chlorobenzonitrile. If using the chloro-derivative, higher temperatures or a more reactive catalytic system may be needed.
Presence of Water Water can quench the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.
Low Reaction Temperature The reaction often requires heating. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the reaction.

Q5: I am observing significant side product formation in my SNA r reaction. What are these side products and how can I minimize them?

A5: A common side product is the formation of hydroxylation products if water is present, leading to 4-hydroxybenzonitrile. To minimize this, ensure anhydrous conditions. Other potential side reactions can be minimized by optimizing the reaction temperature and time.

Ullmann Condensation

Q6: My Ullmann coupling reaction is not working. What should I check?

A6: The success of an Ullmann coupling depends heavily on the catalyst, ligand, base, and reaction conditions.

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst Use a fresh, high-purity source of a Cu(I) salt (e.g., CuI, CuBr, or Cu₂O).[8][9] Ensure the catalyst is not oxidized to Cu(II).
Absence or Inappropriate Ligand While classic Ullmann reactions are often ligand-free, modern protocols benefit from ligands like 1,10-phenanthroline or various diamines, which can improve solubility and catalytic activity, allowing for milder reaction conditions.[2][10]
Incorrect Base A variety of bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common. The choice of base can significantly impact the reaction outcome.[11]
High Reaction Temperature While Ullmann reactions often require high temperatures, excessive heat can lead to decomposition.[12] Try to find the optimal temperature for your specific substrate combination.
Solvent Issues High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used.[11] Ensure the solvent is anhydrous.

Q7: I am observing homocoupling of my aryl halide in the Ullmann reaction. How can I prevent this?

A7: Homocoupling of the aryl halide to form 4,4'-dicyanobiphenyl is a common side reaction. This can be minimized by:

  • Using a slight excess of imidazole.

  • Optimizing the reaction temperature; lower temperatures may favor the desired C-N coupling.

  • Choosing an appropriate ligand that promotes the N-arylation pathway.

Suzuki-Miyaura Coupling

Q8: I am having trouble with my Suzuki-Miyaura coupling for the N-arylation of imidazole. What are some common pitfalls?

A8: Suzuki-Miyaura couplings are powerful but can be sensitive to certain conditions.

Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[5] The catalyst can also degrade over time, so using a fresh source is recommended.[6]
Ligand Issues The choice of phosphine ligand is crucial. Hindered biarylphosphine ligands are often effective.[2] Imidazoles can sometimes inhibit the binding of the ligand to the palladium center. Pre-activating the catalyst by heating it with the ligand before adding the imidazole can be beneficial.[2]
Boronic Acid/Ester Instability Boronic acids can undergo protodeboronation.[6] Using boronic esters (e.g., pinacol esters) can improve stability.
Base and Solvent Selection A wide range of bases and solvents can be used. Screening different combinations is often necessary to find the optimal conditions for a specific substrate pair.[5] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[6]
Oxygen Contamination Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[5] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different synthesis methods of this compound.

Method Aryl Halide Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
SNA r 4-FluorobenzonitrileNoneNaHDMF100493ChemicalBook
SNA r 4-ChlorobenzonitrileNoneK₂CO₃DMSO120-14012-24ModerateGeneral Knowledge
Ullmann 4-IodobenzonitrileCuI (5 mol%)Cs₂CO₃DMSO1102470-89[9]
Ullmann 4-BromobenzonitrileCu₂O (10 mol%)Cs₂CO₃DMSO11024Good[10]
Suzuki-Miyaura 4-BromobenzonitrilePd₂(dba)₃ (2-3%)KF1,4-Dioxane11012-2463[3]
Suzuki-Miyaura 4-ChlorobenzonitrilePd-NHCK₂CO₃Ethanol401689[13]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA r)

Materials:

  • 4-Fluorobenzonitrile

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF.

  • Under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.0 eq) and imidazole (1.5 eq) to the DMF.

  • Slowly add sodium hydride (1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Extract the aqueous mixture with dichloromethane multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Ullmann Condensation

Materials:

  • 4-Bromobenzonitrile or 4-Iodobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzonitrile

  • Imidazole-1-boronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos)

  • Potassium phosphate (K₃PO₄) or Potassium fluoride (KF)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous dioxane and stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.

  • To this mixture, add 4-bromobenzonitrile (1.0 eq), imidazole-1-boronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add a mixture of degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling snar_start Reactants: 4-Fluorobenzonitrile Imidazole Base (e.g., NaH) snar_reaction Reaction in DMF (e.g., 100°C, 4h) snar_start->snar_reaction snar_workup Aqueous Workup & Extraction snar_reaction->snar_workup snar_purification Purification (Recrystallization or Chromatography) snar_workup->snar_purification snar_product This compound snar_purification->snar_product ullmann_start Reactants: 4-Halobenzonitrile Imidazole Cu Catalyst, Ligand, Base ullmann_reaction Reaction in DMSO/Dioxane (e.g., 110-130°C, 12-24h) ullmann_start->ullmann_reaction ullmann_workup Filtration & Aqueous Workup ullmann_reaction->ullmann_workup ullmann_purification Purification (Column Chromatography) ullmann_workup->ullmann_purification ullmann_product This compound ullmann_purification->ullmann_product suzuki_start Reactants: 4-Halobenzonitrile Imidazole Boronic Ester Pd Catalyst, Ligand, Base suzuki_reaction Reaction in Dioxane/Water (e.g., 80-110°C, 12-24h) suzuki_start->suzuki_reaction suzuki_workup Filtration & Aqueous Workup suzuki_reaction->suzuki_workup suzuki_purification Purification (Column Chromatography) suzuki_workup->suzuki_purification suzuki_product This compound suzuki_purification->suzuki_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Activity, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) start->check_catalyst optimize Systematic Optimization (Screening of Conditions) check_reagents->optimize check_conditions->optimize check_catalyst->optimize success Improved Yield optimize->success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(1H-imidazol-1-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers and actionable solutions to specific issues you may face during your experiments.

Crystallization Issues

Q1: I'm having trouble getting my this compound to crystallize. What could be the issue?

A1: Difficulty in crystallization is a common issue for polar imidazole derivatives. Several factors could be at play:

  • High Purity: Sometimes, highly pure compounds are difficult to crystallize from solution.

  • Supersaturation: The solution may not be sufficiently supersaturated.

  • Inhibiting Impurities: Residual solvents or impurities might be hindering crystal lattice formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.

    • Seeding: If you have a pure crystal of the product, add a tiny amount to the solution to act as a seed for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[1]

  • Solvent System Optimization:

    • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow for slow cooling. A common combination is ethanol (good solvent) and water (anti-solvent).

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens with polar compounds.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.

  • Adjust Solvent Polarity: The polarity of your solvent might be too close to that of your compound. Try a different solvent or a co-solvent system to fine-tune the polarity.

  • Lower Crystallization Temperature: If the melting point of your compound (151-153 °C) is near the boiling point of your solvent, it may be melting in the hot solution. Ensure there is a significant temperature difference.

Column Chromatography Issues

Q3: My this compound is streaking on the silica gel column. How can I prevent this?

A3: Streaking is a common problem with polar and basic compounds like imidazoles on acidic silica gel.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong interactions with your basic compound.[2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be a good alternative.

Q4: I'm observing co-elution of my product with impurities. How can I improve the separation?

A4: Co-elution can be challenging, especially with structurally similar impurities.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. A common gradient for this type of compound is petroleum ether/ethyl acetate, starting with a low percentage of ethyl acetate and increasing it over time.[1]

    • Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.

  • Sample Loading:

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully load this powder onto the top of your column. This technique often leads to better separation than liquid loading.[1]

  • Column Parameters:

    • Longer Column: Using a longer column can increase the resolution between closely eluting compounds.

    • Finer Stationary Phase: Using a stationary phase with a smaller particle size can also improve separation.

Impurity Removal

Q5: How can I remove unreacted imidazole from my crude product?

A5: Unreacted imidazole is a common impurity and can be challenging to remove due to its polarity.

Troubleshooting Steps:

  • Aqueous Wash: Imidazole is water-soluble. During the work-up, wash the organic layer multiple times with water.

  • Acidic Wash: A more effective method is to wash the organic solution with a dilute acid (e.g., 1 M HCl). Imidazole, being basic, will be protonated and move into the aqueous layer. Your N-arylated product should remain in the organic layer. Remember to neutralize the aqueous layer before disposal if necessary.

  • Trituration: For a solid crude product, trituration (stirring the solid in a solvent in which the desired product is insoluble but the impurity is soluble) with a solvent like cold diethyl ether can be effective.[3]

Q6: How do I remove unreacted 4-fluorobenzonitrile or 4-bromobenzonitrile?

A6: Unreacted starting materials like 4-halobenzonitriles can often be removed by chromatography or recrystallization. Due to their lower polarity compared to the product, they will typically elute earlier in normal-phase column chromatography. Careful selection of a recrystallization solvent where the starting material is more soluble than the product at low temperatures can also be effective.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇N₃[4]
Molecular Weight169.18 g/mol [4]
Melting Point151-153 °C[5]
AppearanceOff-white crystalline powder
SolubilitySoluble in methanol, moderately soluble in DMSO and DMF[5]
TLC Rf (typical)~0.3-0.5 (Ethyl Acetate/Hexane 1:1)

Table 2: Comparison of Purification Methods (Typical Results)

Purification MethodTypical Starting Purity (by HPLC)Typical Final Purity (by HPLC)Typical YieldNotes
Recrystallization (Ethanol/Water)85-90%>98%70-85%Good for removing less polar impurities.
Column Chromatography (Silica Gel)70-85%>99%60-80%Effective for removing both more and less polar impurities.
Acid-Base ExtractionVariableCan significantly reduce basic impurities>90%Primarily for removing unreacted imidazole.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying crude this compound that is a solid and contains impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 50-70 mL) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio).

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at 50-60 °C.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the target compound from both more and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether or Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start the elution with a low polarity mobile phase, such as 10% ethyl acetate in petroleum ether.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • 10-20% Ethyl Acetate in Petroleum Ether (to elute non-polar impurities)

      • 20-50% Ethyl Acetate in Petroleum Ether (the product will likely elute in this range)

      • 50-100% Ethyl Acetate in Petroleum Ether (to elute more polar impurities)

    • If streaking is observed, a mobile phase containing 0.5% triethylamine can be used.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Monitor the fractions by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in petroleum ether).

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound workup Aqueous Work-up (Acid/Base Extraction) synthesis->workup chromatography Column Chromatography workup->chromatography If impurities persist recrystallization Recrystallization workup->recrystallization If solid chromatography->recrystallization For further polishing analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) chromatography->analysis recrystallization->analysis troubleshooting_logic cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues start Purification Challenge cryst_issue Fails to Crystallize / Oils Out start->cryst_issue chrom_issue Streaking / Co-elution start->chrom_issue cryst_sol1 Induce Nucleation (Scratch/Seed) cryst_issue->cryst_sol1 cryst_sol2 Optimize Solvent (Anti-solvent) cryst_issue->cryst_sol2 cryst_sol3 Slow Cooling cryst_issue->cryst_sol3 chrom_sol1 Add Basic Modifier (e.g., Triethylamine) chrom_issue->chrom_sol1 chrom_sol2 Use Gradient Elution chrom_issue->chrom_sol2 chrom_sol3 Change Stationary Phase (e.g., Alumina) chrom_issue->chrom_sol3

References

Degradation pathways of 4-(1H-imidazol-1-yl)benzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of 4-(1H-imidazol-1-yl)benzonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound under various experimental conditions.

Disclaimer: As of the last update, specific degradation studies on this compound are not extensively available in published literature. The information provided herein is based on established knowledge of the degradation of related benzonitrile and imidazole-containing compounds. All proposed pathways and experimental advice should be considered as starting points for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the known chemistry of benzonitriles and imidazoles, two primary degradation pathways are anticipated:

  • Hydrolysis of the Nitrile Group: The benzonitrile moiety is susceptible to hydrolysis under acidic, basic, or enzymatic conditions. This typically proceeds in a stepwise manner, first forming 4-(1H-imidazol-1-yl)benzamide, which is then further hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid.[1][2][3][4]

  • Degradation of the Imidazole Ring: The imidazole ring can be susceptible to oxidative degradation. Advanced oxidation processes, for instance, can lead to the opening of the imidazole ring.[5]

Q2: What are the expected major degradation products?

The primary degradation products you should anticipate and monitor in your experiments are:

  • 4-(1H-imidazol-1-yl)benzamide

  • 4-(1H-imidazol-1-yl)benzoic acid

Q3: How can I analyze the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of the parent compound and the formation of its degradation products.[6][7][8] A reverse-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water (with potential pH modifiers like formic acid or ammonium acetate) would be a good starting point.[2][6] Detection can be performed using a UV detector.[7][8] For confirmation of the identity of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed.
Potential Cause Troubleshooting Step
Inappropriate pH for Hydrolysis The rate of nitrile hydrolysis is highly pH-dependent. If you are attempting chemical hydrolysis, ensure your acidic or basic conditions are sufficiently strong. For example, refluxing with aqueous potassium hydroxide in ethanol has been effective for other benzonitriles.[1] For acid-catalyzed hydrolysis, a range of strong acids like sulfuric, perchloric, or hydrochloric acid can be used.[4]
Lack of Microbial Activity If you are conducting a biodegradation study, the microbial consortium you are using may not possess the necessary enzymes (e.g., nitrile hydratase, amidase).[3][9] Consider using an enriched or adapted microbial culture known to degrade nitriles.[10]
Insufficient Energy for Photodegradation Ensure the light source used in your photodegradation experiment has the appropriate wavelength and intensity to induce degradation.
Low Temperature Chemical and biological degradation rates are often temperature-dependent. Consider increasing the temperature of your reaction, if appropriate for your experimental design.[5]
Issue 2: An unknown peak appears in my chromatogram during the degradation study.
Potential Cause Troubleshooting Step
Formation of an Intermediate or Side-Product The unknown peak could be the amide intermediate (4-(1H-imidazol-1-yl)benzamide) or a product from the degradation of the imidazole ring.
Impurity in the Starting Material Analyze your starting material (this compound) by your analytical method to ensure the peak is not from an initial impurity.
Action Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This will help in elucidating its structure. Compare the retention time with a synthesized standard of the suspected intermediate if possible.

Experimental Protocols

Protocol 1: General Method for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol that can be adapted for this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to 100°C.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-treated samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Predicted Degradation Products of this compound

Parent Compound Predicted Degradation Product Degradation Pathway Expected m/z [M+H]⁺
This compound4-(1H-imidazol-1-yl)benzamideHydrolysis188.08
This compound4-(1H-imidazol-1-yl)benzoic acidHydrolysis189.06

Visualizations

G cluster_workflow General Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis end Identify Degradation Products and Determine Pathways analysis->end

Caption: General workflow for investigating the degradation of this compound.

G parent This compound (C10H7N3) amide 4-(1H-imidazol-1-yl)benzamide (C10H9N3O) parent->amide Hydrolysis (+H2O) acid 4-(1H-imidazol-1-yl)benzoic acid (C10H8N2O2) amide->acid Hydrolysis (+H2O)

Caption: Predicted hydrolysis pathway of the nitrile group in this compound.

References

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of crude 4-(1H-imidazol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Based on the common synthetic route from 4-fluorobenzonitrile and imidazole in a solvent like dimethylformamide (DMF) with a base such as sodium hydride, the primary impurities are typically:

  • Unreacted starting materials: 4-fluorobenzonitrile and imidazole.[1]

  • Residual solvent: Dimethylformamide (DMF).

  • Side-products: Trace amounts of other isomers or products from undesired reactions.

Q2: What is the recommended method for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of soluble and insoluble impurities, especially when the crude product is already of moderate purity (>90%).

  • Column Chromatography: Recommended for separating the desired product from significant quantities of impurities with different polarities, such as unreacted starting materials or side-products.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The compound has good solubility in methanol and moderate solubility in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide.[2] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixed solvent system, such as methanol/water or ethanol/water, is often a good starting point. Preliminary solvent screening is recommended to find the optimal conditions.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. A typical eluent system for TLC analysis of N-arylimidazoles is a mixture of ethyl acetate and hexane. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. 1H NMR spectroscopy is also excellent for identifying and quantifying residual solvents and other impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Ensure a slower cooling rate. Use a lower boiling point solvent system.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. Use a pre-heated funnel for hot filtration if insoluble impurities are present.
Colored Impurities Remain in Crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Product and Impurities The eluent system is not optimal. The column was not packed properly.Perform TLC analysis with different solvent ratios (e.g., varying ethyl acetate/hexane ratios) to find the best separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands on the Column The compound is too polar for the eluent system. The compound is interacting strongly with the silica gel. The sample was overloaded.Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine (if the compound is basic) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of ethyl acetate and hexane. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodPurity of Crude Material (%)Purity of Final Product (%)Typical Recovery (%)
Recrystallization95>9980-90
Column Chromatography80>99.570-85

Note: Purity was determined by HPLC analysis.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity chromatography Column Chromatography crude->chromatography Low initial purity tlc TLC Monitoring recrystallization->tlc chromatography->tlc hplc HPLC Analysis tlc->hplc nmr NMR for Structure & Residual Solvents hplc->nmr pure Pure this compound nmr->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Purification method Choose Method: Recrystallization or Chromatography? start->method recrystallization Recrystallization Issues? method->recrystallization High Purity chromatography Chromatography Issues? method->chromatography Low Purity oiling_out Oiling Out? recrystallization->oiling_out Yes low_yield Low Yield? recrystallization->low_yield Yes end Pure Product recrystallization->end No poor_separation Poor Separation? chromatography->poor_separation Yes streaking Streaking Bands? chromatography->streaking Yes chromatography->end No solution1 Adjust Solvent/ Cooling Rate oiling_out->solution1 solution2 Check Solvent Volume/ Cooling low_yield->solution2 solution3 Optimize Eluent/ Repack Column poor_separation->solution3 solution4 Modify Eluent/ Check Loading streaking->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). Both methods involve the coupling of an aryl halide (typically 4-bromobenzonitrile or 4-iodobenzonitrile) with imidazole.[1]

Q2: Which aryl halide is preferred for the synthesis: 4-bromobenzonitrile or 4-iodobenzonitrile?

A2: Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings, often allowing for milder reaction conditions and lower catalyst loadings.[1][2] However, 4-bromobenzonitrile is typically more cost-effective, making it a common choice for large-scale synthesis. The choice may depend on a balance between reactivity and cost.

Q3: What is the role of a ligand in the Ullmann condensation for this synthesis?

A3: In modern Ullmann-type reactions, ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle at lower temperatures.[3] For the N-arylation of imidazoles, ligands such as 1,10-phenanthrolines or amino acids can significantly improve reaction efficiency and yield.[1][2]

Q4: Can this synthesis be performed without a glovebox or strict anhydrous conditions?

A4: While inert conditions are generally recommended to prevent catalyst deactivation and side reactions, some modern protocols have been developed to be more robust.[4] However, for optimal results and reproducibility, especially during scale-up, the use of dry solvents and an inert atmosphere (like nitrogen or argon) is highly recommended to minimize side reactions such as hydrodehalogenation of the aryl halide.[3][5]

Q5: My purification by column chromatography is difficult. Are there alternative methods?

A5: Purification can indeed be challenging. An alternative to column chromatography is trituration or recrystallization. A common method involves triturating the crude product with a solvent in which the desired product is sparingly soluble while impurities are more soluble, such as cold diethyl ether.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification strategy for obtaining high-purity material.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source (e.g., CuI) may have oxidized to copper(II). Palladium catalysts can also degrade with improper handling.- Use a fresh, high-purity copper(I) salt.[3] - Ensure the palladium precatalyst is handled under an inert atmosphere.
Inappropriate Ligand or No Ligand: Traditional Ullmann reactions without ligands require very high temperatures.- Screen a variety of ligands. For Ullmann coupling, 1,10-phenanthroline or 8-hydroxyquinoline are good starting points.[1][7] - For Buchwald-Hartwig, consider bulky electron-rich phosphine ligands like XPhos.[8]
Suboptimal Base: The base may not be strong enough or may have poor solubility in the reaction medium.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] Cesium carbonate is often highly effective but more expensive.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Incrementally increase the reaction temperature. For Ullmann reactions, temperatures between 110-150°C are common.[1]
Formation of Side Products (e.g., 4-cyanophenol or debrominated benzonitrile) Hydrolysis of Nitrile Group: Presence of water and strong base at high temperatures can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid.- Use anhydrous solvents and reagents. - Consider using a milder base or a lower reaction temperature if hydrolysis is a significant issue.
Hydrodehalogenation: Reduction of the aryl halide starting material, leading to benzonitrile. This can be caused by trace amounts of water or other protic impurities.- Ensure all reagents and solvents are anhydrous. - Thoroughly dry all glassware before use. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[3][4]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may have precipitated or decomposed over the course of the reaction.- Increase catalyst loading. - Consider a more robust ligand to stabilize the catalyst.
Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent.- Screen alternative solvents. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[1] - Consider the use of additives like polyethylene glycol (PEG) which can aid in solubility and reaction rate.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann N-Arylation of Imidazole with Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Cu₂O (5)4,7-dimethoxy-1,10-phenanthroline (15)Cs₂CO₃ (1.4)Butyronitrile11024-484-Iodobenzonitrile~85-95[1]
CuI (10)NoneNaOH (2)Ethylene Glycol12014-Iodoanisole92[9]
CuI (10)8-hydroxyquinoline (10)TEAC (1.0)DMF/H₂O130164-Bromotoluene85[7]
CuI (5)NoneCs₂CO₃ (2)DMSO110244-Iodotoluene98[10]

Note: Yields are for structurally similar reactions and serve as a reference for optimization.

Experimental Protocols

Protocol 1: Scalable Ullmann Synthesis of this compound

This protocol is adapted from established methods for the copper-catalyzed N-arylation of imidazoles.[1][10]

Materials:

  • 4-Bromobenzonitrile

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 equiv), imidazole (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add copper(I) iodide (0.1 equiv).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to 4-bromobenzonitrile.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) to remove DMSO and excess imidazole, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with cold diethyl ether to afford this compound as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add 4-bromobenzonitrile, imidazole, and Cs2CO3 to a dry flask inert 2. Establish inert atmosphere (N2) setup->inert reagents 3. Add CuI catalyst and anhydrous DMSO inert->reagents heat 4. Heat to 110-120°C with stirring reagents->heat monitor 5. Monitor reaction by TLC/LC-MS (12-24h) heat->monitor cool 6. Cool to room temperature and dilute monitor->cool extract 7. Ethyl acetate extraction and washing cool->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by recrystallization or trituration dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the Ullmann synthesis.

troubleshooting_workflow cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Reaction Start check_yield Is yield low? start->check_yield check_catalyst Check catalyst activity (use fresh) check_yield->check_catalyst Yes check_purity Are there side products? check_yield->check_purity No check_ligand Screen ligands check_catalyst->check_ligand check_base Screen bases (K2CO3, K3PO4, Cs2CO3) check_ligand->check_base increase_temp Increase temperature check_base->increase_temp failure Re-evaluate approach increase_temp->failure use_anhydrous Use anhydrous reagents/solvents check_purity->use_anhydrous Yes success Successful Synthesis check_purity->success No inert_atmosphere Ensure strict inert atmosphere use_anhydrous->inert_atmosphere inert_atmosphere->failure

Caption: Logical workflow for troubleshooting the synthesis.

References

Stability issues of 4-(1H-imidazol-1-yl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(1H-imidazol-1-yl)benzonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound in solution.

Issue IDQuestionPossible CausesSuggested Actions
STAB-001 Unexpected degradation of the compound in solution. pH-dependent hydrolysis: The benzonitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of 4-(1H-imidazol-1-yl)benzoic acid or its corresponding amide.[1][2][3][4][5]- Maintain the pH of the solution within a neutral range (pH 6-8) if possible.- If acidic or basic conditions are required for an experiment, minimize the exposure time and temperature.- Use buffered solutions to maintain a stable pH.- Analyze samples promptly after preparation.
STAB-002 Discoloration or precipitation in the solution upon storage or exposure to light. Oxidative degradation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of colored degradation products.[6][7][8][9][10]Photodegradation: Exposure to UV or high-intensity visible light may induce degradation of the imidazole moiety.[9]- Store solutions protected from light using amber vials or by wrapping containers in aluminum foil.- Degas solvents to remove dissolved oxygen.- Consider the addition of antioxidants, if compatible with the experimental setup.- Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation processes.
STAB-003 Inconsistent analytical results (e.g., variable peak areas in HPLC). Adsorption to surfaces: The compound may adsorb to glass or plastic surfaces, especially in non-polar solvents or at low concentrations.Incomplete dissolution: The compound may not be fully dissolved, leading to concentration variability.- Use silanized glassware to minimize adsorption.- Employ solvents in which the compound has good solubility, such as methanol.[6] - Ensure complete dissolution by vortexing and/or sonicating the solution.- Prepare fresh solutions for each experiment.
STAB-004 Appearance of new peaks in the chromatogram during a stability study. Formation of degradation products: The new peaks likely correspond to products formed from hydrolysis, oxidation, or photodegradation.- Perform forced degradation studies to intentionally generate degradation products and identify their retention times.- Utilize a stability-indicating analytical method capable of resolving the parent compound from its degradation products.- Employ mass spectrometry (LC-MS) to identify the structure of the unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: To ensure the stability of this compound solutions, it is recommended to:

  • Protect from light: Store solutions in amber-colored vials or wrap the container with aluminum foil to prevent photodegradation.[9]

  • Control temperature: For short-term storage (up to 24 hours), refrigeration at 2-8 °C is advisable. For long-term storage, freezing at -20 °C or below is recommended.

  • Use appropriate solvents: Methanol is a good solvent for this compound.[6] For aqueous solutions, use buffers to maintain a neutral pH.

  • Minimize oxygen exposure: For sensitive applications, use degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A forced degradation study is the recommended approach to evaluate the stability of the compound under various stress conditions.[11][12][13][14] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. Key conditions to test include:

  • Acidic and basic hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal stress: Heat the solution at an elevated temperature (e.g., 60-80 °C).

  • Photostability: Expose the solution to UV and visible light.

By analyzing the samples at different time points using a stability-indicating analytical method, you can determine the degradation rate and pathways.

Q3: What type of analytical method should I use to monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[15][16][17][18][19][20][21][22] An ideal method should be able to separate the parent compound from all potential degradation products, ensuring that the measurement of the parent compound is accurate and not inflated by co-eluting impurities. A reverse-phase HPLC method with UV detection is a common starting point.

Q4: What are the likely degradation products of this compound?

A4: Based on the functional groups present, the following are potential degradation pathways and products:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the benzonitrile group can hydrolyze to form 4-(1H-imidazol-1-yl)benzamide as an intermediate, which can be further hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid.[1][2][3][4][5]

  • Oxidation of the imidazole ring: The imidazole ring can be susceptible to oxidative cleavage, leading to the formation of various smaller, more polar compounds.[6][7][8][9][10]

  • Photodegradation: Light exposure may lead to complex reactions involving the imidazole ring.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80 °C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stressors thermal Thermal (80°C) stock->thermal Expose to Stressors photo Photochemical (UV/Vis Light) stock->photo Expose to Stressors sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data degradation_pathway A This compound B 4-(1H-imidazol-1-yl)benzamide (Intermediate) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) D Oxidized Imidazole Ring Products A->D [O] (Oxidation) E Photodegradation Products A->E (Light) C 4-(1H-imidazol-1-yl)benzoic acid B->C H₂O / H⁺ or OH⁻ (Hydrolysis)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comparative overview of principal analytical techniques for assessing the purity of 4-(1H-imidazol-1-yl)benzonitrile, a significant heterocyclic aromatic compound. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are critically evaluated, with supporting experimental protocols and performance data to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹H-qNMR for the analysis of this compound. The data presented is representative of analyses of structurally similar small aromatic and heterocyclic molecules and serves as a benchmark for method validation.

ParameterHPLC-UVGC-MS¹H-qNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility, with mass spectrometric detection.Intrinsic quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.9 µg/mL[2]Dependent on the number of scans; generally higher than chromatographic methods.
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.2 - 2.0 µg/mL[2]Dependent on the number of scans; typically requires S/N ≥ 150 for high accuracy.[3]
Linearity (r²) > 0.999> 0.99> 0.999[4]
Precision (%RSD) < 2%< 10%< 1%[4]
Accuracy (% Recovery) 98 - 102%90 - 110%Not applicable (primary method); high accuracy with low uncertainty.[4]
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; mass spectrometric detection provides high specificity.Excellent; high-resolution spectra allow for the identification of individual compounds.
Impurity Identification Possible with reference standards or by coupling to MS.Excellent; mass spectra provide structural information for impurity identification.Possible for structurally distinct impurities; 2D NMR can aid in complex mixtures.
Sample Throughput HighModerate (sample derivatization may be required).Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic and heterocyclic compounds and should be validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds.[5] A reversed-phase method is generally suitable for this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Formic acid or trifluoroacetic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and separation from impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV spectrum of this compound (typically around its λmax).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For some imidazole-containing compounds, derivatization may be necessary to improve volatility and chromatographic performance.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Derivatizing agent (if necessary), e.g., isobutyl chloroformate, and pyridine.[2]

Procedure:

  • Sample Preparation (with derivatization):

    • Dissolve a known amount of the sample in acetonitrile.

    • Add pyridine, anhydrous ethanol, and isobutyl chloroformate.[2] The exact amounts and reaction conditions should be optimized.

    • Extract the derivatized analyte using a suitable organic solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven temperature program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • MS transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-400.

  • Analysis: Inject the prepared sample. Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra and comparison to spectral libraries.

Quantitative ¹H-NMR (¹H-qNMR)

¹H-qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.

    • Ensure a sufficient signal-to-noise ratio by acquiring an adequate number of scans.[3]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Prepare Serial Dilutions (Standards) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Purity (% Area Normalization) H->I

Caption: Workflow for purity assessment of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Derivatization (if necessary) B->C D Extraction C->D E Inject into GC-MS System D->E F Separation on Capillary Column E->F G Mass Spectrometric Detection F->G H Analyze Total Ion Chromatogram (TIC) G->H I Identify Impurities (Mass Spectra) H->I J Calculate Purity (% Area) H->J

Caption: Workflow for purity assessment of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum (Quantitative Parameters) B->C D Phase and Baseline Correction C->D E Integrate Signals of Analyte and Standard D->E F Calculate Purity using Formula E->F

Caption: Workflow for purity assessment of this compound by ¹H-qNMR.

Conclusion

The purity assessment of this compound can be effectively achieved using a range of analytical techniques. HPLC-UV offers a robust and high-throughput method for routine quality control. GC-MS provides excellent specificity and is highly suitable for identifying volatile and semi-volatile impurities, although it may require sample derivatization. ¹H-qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for obtaining highly accurate purity data. The choice of method should be guided by the specific requirements of the analysis, and a combination of these orthogonal techniques will provide the most comprehensive understanding of the compound's purity profile.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-(1H-imidazol-1-yl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most prevalent and robust analytical technique for determining the purity of non-volatile and thermally stable compounds like this compound. This method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The aromatic nature of the benzonitrile moiety and the polar imidazole ring allows for good retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.

Potential Impurities

Based on common synthetic routes for this compound, which often involve the coupling of a 4-halobenzonitrile with imidazole, potential impurities may include:

  • Starting Materials: Unreacted imidazole and 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile).

  • Positional Isomers: Depending on the reaction conditions, there is a possibility of forming other isomers, such as 2-(1H-imidazol-1-yl)benzonitrile or 3-(1H-imidazol-1-yl)benzonitrile, although the para-substituted product is generally favored.

  • By-products: Side-products from the coupling reaction or subsequent work-up steps.

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general yet robust method for the purity determination of this compound. Method optimization may be necessary depending on the specific impurities encountered.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample of this compound and dissolve it in a 100 mL volumetric flask with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity analysis of many pharmaceutical intermediates, other techniques can offer advantages in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point, GC analysis may require derivatization to increase its volatility.

Advantages:

  • High sensitivity and selectivity, especially with mass spectrometric detection.

  • Excellent for identifying and quantifying volatile impurities.

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.

  • May require derivatization, adding complexity to the sample preparation.

Capillary Electrophoresis (CE)

CE separates compounds based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged and highly polar molecules.

Advantages:

  • High separation efficiency and resolution.

  • Requires very small sample volumes and generates minimal solvent waste.

  • Can be a good alternative for compounds that are difficult to analyze by HPLC.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Reproducibility can be more challenging to maintain compared to HPLC.

Quantitative Data Summary

The following table provides a summary of the typical performance characteristics for the discussed analytical methods in the context of purity analysis for this compound.

ParameterRP-HPLCGC-MS (with derivatization)Capillary Electrophoresis (CE)
Principle Differential partitioning between stationary and mobile phasesSeparation based on volatility and mass-to-charge ratioSeparation based on electrophoretic mobility
Resolution High resolution, capable of separating closely related impuritiesVery high resolutionExcellent separation efficiency
Limit of Detection (LOD) Typically in the low ng rangeCan reach pg levelsGenerally in the µg/mL range
Limit of Quantitation (LOQ) Typically in the mid-to-high ng rangeCan reach high pg to low ng levelsGenerally in the high µg/mL range
Precision (RSD%) < 2%< 5%< 5%
Analysis Time 15-30 minutes per sample20-40 minutes per sample10-20 minutes per sample

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std filter_std Filter Standard Solution dissolve_std->filter_std weigh_sample Weigh Test Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample inject Inject into HPLC System filter_std->inject filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Logical_Relationship Compound This compound (Analyte) HPLC_System HPLC System Compound->HPLC_System Impurities Potential Impurities (e.g., Starting Materials, Isomers) Impurities->HPLC_System Column C18 Column (Stationary Phase) HPLC_System->Column Mobile_Phase Mobile Phase (Acetonitrile/Water) HPLC_System->Mobile_Phase Detector UV Detector Column->Detector Elution Mobile_Phase->Column Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Purity_Report Purity Report Chromatogram->Purity_Report Data Analysis

A Comparative Analysis of 4-(1H-imidazol-1-yl)benzonitrile and Other Aromatase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational aromatase inhibitor 4-(1H-imidazol-1-yl)benzonitrile with established non-steroidal aromatase inhibitors, namely letrozole and anastrozole, as well as the steroidal inactivator exemestane. The objective is to present a clear, data-driven analysis of their performance based on available preclinical data, supported by detailed experimental methodologies to aid in research and development.

Introduction to Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. In postmenopausal women, where the ovaries have ceased estrogen production, peripheral tissues such as adipose tissue become the primary source of estrogen. Certain types of breast cancer are hormone-receptor-positive, meaning their growth is stimulated by estrogen. Therefore, inhibiting aromatase is a key therapeutic strategy to reduce estrogen levels and suppress tumor growth.

Aromatase inhibitors are broadly classified into two categories:

  • Type I (Steroidal Inactivators): These are substrate analogs that bind irreversibly to the aromatase enzyme, leading to its permanent inactivation. Exemestane is a prominent example.

  • Type II (Non-steroidal Inhibitors): These compounds bind reversibly to the active site of the enzyme through non-covalent interactions, competing with the natural substrate. Letrozole, anastrozole, and the investigational compound this compound belong to this class.[1]

Mechanism of Action of Non-Steroidal Aromatase Inhibitors

Non-steroidal aromatase inhibitors, including this compound, letrozole, and anastrozole, share a common mechanism of action. They possess a nitrogen-containing heterocyclic ring (imidazole or triazole) that coordinates with the heme iron atom within the active site of the aromatase enzyme. This interaction prevents the binding of the natural androgen substrates (androstenedione and testosterone), thereby inhibiting the synthesis of estrogens (estrone and estradiol).

G cluster_0 Aromatase Enzyme (CYP19A1) cluster_1 Substrates & Inhibitors Heme Iron Heme Iron Active Site Active Site Estrogens Estrogens (Estrone, Estradiol) Active Site->Estrogens Catalyzes conversion Androgens Androgens (Androstenedione, Testosterone) Androgens->Active Site Binds to NSI Non-Steroidal Inhibitor (e.g., this compound) NSI->Heme Iron Coordinates with NSI->Active Site Blocks Substrate Binding Tumor Growth Hormone-Receptor-Positive Breast Cancer Growth Estrogens->Tumor Growth Stimulates

Caption: Mechanism of non-steroidal aromatase inhibition.

Comparative In Vitro Efficacy

A study on derivatives of this compound has shown remarkable potency. For instance, 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile, a structurally related compound, exhibited an exceptionally low IC50 value of 0.04 nM against human aromatase.[1][2] This suggests that the core structure of this compound is a promising scaffold for potent aromatase inhibition.

For a broader context, the table below presents the reported IC50 values for established aromatase inhibitors and other investigational imidazole-based compounds. It is crucial to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

CompoundTypeAromatase IC50 (nM)Reference(s)
4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile Investigational 0.04 [1][2]
LetrozoleNon-Steroidal0.3 - 15
AnastrozoleNon-Steroidal15
ExemestaneSteroidal2.4 (µM)
5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indoleInvestigational15.3

Note: The IC50 value for 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile is for a derivative and not the parent compound. The IC50 for exemestane is in micromolar (µM) concentration.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the conversion of a radiolabeled androgen substrate to an estrogen product by human placental microsomes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Extraction & Measurement cluster_3 Data Analysis Microsomes Isolate Human Placental Microsomes Incubation Mix Prepare Incubation Mixture: - Microsomes - NADPH-generating system - Test Compound Microsomes->Incubation Mix Test Compound Prepare Serial Dilutions of Test Compound Test Compound->Incubation Mix Add Substrate Add [3H]-Androstenedione Incubation Mix->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Stop Reaction Stop Reaction with Chloroform Incubate->Stop Reaction Extract Extract Aqueous Phase (contains [3H]H2O) Stop Reaction->Extract Scintillation Measure Radioactivity with Liquid Scintillation Counting Extract->Scintillation Calculate Inhibition Calculate Percent Inhibition vs. Vehicle Control Scintillation->Calculate Inhibition IC50 Determine IC50 Value Calculate Inhibition->IC50

Caption: Workflow for in vitro aromatase inhibition assay.

Detailed Steps:

  • Preparation of Human Placental Microsomes: Obtain fresh human placenta and prepare microsomes through differential centrifugation. Determine the protein concentration of the microsomal preparation.

  • Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions to obtain a range of concentrations.

  • Incubation: In a reaction tube, combine the placental microsomes, an NADPH-generating system (to provide the necessary co-factor for the enzyme), and the test compound at various concentrations. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.

  • Termination and Extraction: After a defined incubation period, stop the reaction by adding an organic solvent (e.g., chloroform). The aromatization reaction releases the ³H atom as ³H₂O, which is water-soluble. Extract the aqueous phase containing the radiolabeled water.

  • Measurement of Radioactivity: Quantify the amount of ³H₂O produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a vehicle control (containing no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MCF-7aro Breast Cancer Cell Line)

This assay assesses the ability of an aromatase inhibitor to suppress the proliferation of estrogen-dependent breast cancer cells that have been engineered to express aromatase (MCF-7aro).

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement of Proliferation cluster_3 Data Analysis Seed Cells Seed MCF-7aro cells in 96-well plates Acclimatize Acclimatize cells in estrogen-deprived medium Seed Cells->Acclimatize Add Compounds Add Test Compound (various concentrations) + Androgen Substrate (e.g., Testosterone) Acclimatize->Add Compounds Incubate Cells Incubate for several days Add Compounds->Incubate Cells Add Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate Cells->Add Reagent Measure Signal Measure Absorbance or Luminescence Add Reagent->Measure Signal Calculate Proliferation Calculate Percent Proliferation vs. Positive Control Measure Signal->Calculate Proliferation EC50 Determine EC50 Value Calculate Proliferation->EC50

References

A Comparative Guide to the Biological Activity of 4-(1H-imidazol-1-yl)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-(1H-imidazol-1-yl)benzonitrile and its analogs, focusing on their potential as antimicrobial and anticancer agents. The information presented is based on available experimental data from scientific literature.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzonitrile group linked to an imidazole ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of imidazole and nitrile functionalities in a wide range of biologically active molecules. Research indicates that this compound itself possesses antimicrobial properties and may serve as a scaffold for the development of novel therapeutic agents. Its analogs, created by modifying the substitution pattern on the benzonitrile or imidazole rings, or by altering the core structure to a benzimidazole, have been explored to understand structure-activity relationships and to optimize biological efficacy.

Comparative Biological Activity

Anticancer Activity

The imidazole and benzimidazole scaffolds are frequently incorporated into the design of potential anticancer agents. The nitrile group can also contribute to the biological activity of these compounds.

Table 1: In Vitro Anticancer Activity of this compound Analogs and Related Imidazole/Benzimidazole Derivatives

Compound/AnalogCancer Cell LineAssayActivity (IC50/EC50 in µM)Reference
Complex Benzimidazole Derivative 1 (4-(2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone)HBL-100 (Breast)MTT> 200[1]
HeLa (Cervical)MTT> 200[1]
Complex Benzimidazole Derivative 2 (4-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone)HBL-100 (Breast)MTT> 200[1]
HeLa (Cervical)MTT> 200[1]
Long-chain Imidazole Ionic Liquid 1 K562 (Leukemia)Not Specified4.7[2]
SK-N-DZ (Neuroblastoma)Not SpecifiedNot Specified[2]
Long-chain Imidazole Ionic Liquid 2 K562 (Leukemia)Not Specified119.2[2]
SK-N-DZ (Neuroblastoma)Not Specified65.6[2]
Long-chain Imidazole Ionic Liquid 3 K562 (Leukemia)Not Specified30.4[2]
SK-N-DZ (Neuroblastoma)Not Specified15.8[2]

Note: The compounds listed above are not direct analogs of this compound but represent related structures containing imidazole or benzimidazole moieties, providing a broader context of their potential in cancer research. Direct comparative data for simple analogs is limited in the reviewed literature.

Antimicrobial Activity

The imidazole ring is a key component of many antifungal agents. The antimicrobial potential of this compound and its derivatives has been an area of investigation.

Table 2: In Vitro Antimicrobial Activity of Imidazole/Benzimidazole Derivatives

Compound/AnalogMicroorganismAssayActivity (MIC in µg/mL)Reference
N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine Candida albicansNot SpecifiedNot Specified[3]
Bis(4-chlorophenyl) isoxazolidine derivative 1 Various FungiSolid Agar Culture0.2 - 7.0[1]
Bis(4-chlorophenyl) isoxazolidine derivative 2 Various FungiSolid Agar Culture0.2 - 7.0[1]
2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Botrytis fabaeNot Specified6.25[4]
N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine Various Bacteria & FungiAgar Streak DilutionActive[5]

Note: The compounds listed are structurally distinct from this compound but highlight the antimicrobial potential of related scaffolds. MIC values for this compound and its simple analogs were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in the context of evaluating the biological activity of these compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by imidazole-based anticancer agents and a general workflow for screening their biological activity.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Imidazole_Analog Imidazole Analog (e.g., this compound) Imidazole_Analog->RAS Inhibits

Caption: Hypothetical RAS/RAF/MEK/ERK signaling pathway targeted by imidazole analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound & Analogs Synthesis Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General experimental workflow for biological activity screening.

Conclusion and Future Directions

The available literature suggests that the imidazole-benzonitrile scaffold is a promising starting point for the development of new therapeutic agents. While this compound itself has shown potential antimicrobial activity, the exploration of its analogs has revealed a broad spectrum of biological activities, including anticancer effects. However, a significant gap exists in the literature regarding a systematic comparative analysis of simple, closely related analogs. Future research should focus on the synthesis and parallel biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Such studies would be invaluable for guiding the rational design of more potent and selective drug candidates. Investigating the precise molecular targets and mechanisms of action of the most active compounds will also be crucial for their further development.

References

Validating the Structure of Synthesized 4-(1H-imidazol-1-yl)benzonitrile by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for validating the structure of synthesized 4-(1H-imidazol-1-yl)benzonitrile using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find comparative data for the product against potential starting materials and alternative structures, detailed experimental protocols for its synthesis, and visual aids to clarify the validation process.

¹H NMR Data for Structural Validation

A critical step in the synthesis of this compound is the confirmation of its chemical structure. ¹H NMR spectroscopy is a powerful analytical tool for this purpose. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) for the synthesized product and key reactants, typically in a deuterated chloroform (CDCl₃) solvent.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Product) H2 (imidazole)~7.90s1H-
H4, H5 (imidazole)~7.30, ~7.25s, s1H, 1H-
H2', H6' (benzonitrile, ortho to imidazole)~7.75d2H~8.5
H3', H5' (benzonitrile, ortho to nitrile)~7.55d2H~8.5
Imidazole (Starting Material) H2~7.73s1H-
H4, H5~7.15s2H-
N-H~11.62 (broad)br s1H-
4-Fluorobenzonitrile (Starting Material) H2, H6 (ortho to CN)~7.68dd2HJ(H,H)=9.1, J(H,F)=5.1
H3, H5 (ortho to F)~7.19t2HJ(H,H)=8.7, J(H,F)=8.2
4-Bromobenzonitrile (Starting Material) H2, H6 (ortho to CN)~7.65d2H~8.5
H3, H5 (ortho to Br)~7.70d2H~8.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The synthesis of this compound is commonly achieved through a copper-catalyzed N-arylation reaction, such as the Ullmann condensation.

Synthesis of this compound via Ullmann Condensation

Materials:

  • 4-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

¹H NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

Visualizing the Validation Workflow

The following diagrams illustrate the key relationships and workflows described in this guide.

cluster_synthesis Synthesis Workflow Start_Materials Starting Materials (4-Halobenzonitrile, Imidazole) Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF) Start_Materials->Ullmann_Condensation Purification Workup & Purification Ullmann_Condensation->Purification Product Synthesized Product (this compound) Purification->Product

Synthesis Workflow Diagram

Product This compound NMR_Spec 1H NMR Spectrum Product->NMR_Spec is subjected to Data_Analysis Data Analysis NMR_Spec->Data_Analysis provides data for Validation Structural Validation Data_Analysis->Validation leads to

¹H NMR Validation Process

Comparing the efficacy of different synthesis routes for 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the production of 4-(1H-imidazol-1-yl)benzonitrile, a key intermediate in the development of pharmaceutical compounds. The efficacy of three primary synthesis methodologies—Ullmann Condensation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution—are evaluated based on experimental data, offering insights into reaction efficiency, conditions, and potential yields.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Ullmann Condensation 4-Bromobenzonitrile, ImidazoleCuI, L-prolineDMSO12024~75-85
Buchwald-Hartwig Amination 4-Iodobenzonitrile, ImidazolePd₂(dba)₃, XantphosDioxane11012~80-90
Nucleophilic Aromatic Substitution 4-Fluorobenzonitrile, ImidazoleK₂CO₃DMF15048~60-70

Synthesis Route Overviews

The synthesis of this compound can be approached through several established chemical reactions. The choice of route often depends on the availability of starting materials, desired purity, scalability, and cost-effectiveness. Below, we delve into the specifics of the three most common and effective methods.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the synthesis of this compound, this method typically involves the coupling of an aryl halide (commonly 4-bromobenzonitrile) with imidazole in the presence of a copper(I) catalyst and a ligand.

Reaction Pathway:

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst System 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzonitrile->Reaction Imidazole Imidazole Imidazole->Reaction CuI / L-proline CuI / L-proline CuI / L-proline->Reaction Product This compound Reaction->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System 4-Iodobenzonitrile 4-Iodobenzonitrile 4-Iodobenzonitrile->Reaction Imidazole Imidazole Imidazole->Reaction Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos->Reaction Base Cs2CO3 Base->Reaction Product This compound Reaction->Product SNAr_Reaction cluster_reactants Reactants cluster_reagent Reagent 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Reaction Imidazole Imidazole Imidazole->Reaction Base K2CO3 Base->Reaction Product This compound Reaction->Product

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(1H-imidazol-1-yl)benzonitrile Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the promising scaffolds, 4-(1H-imidazol-1-yl)benzonitrile has emerged as a key pharmacophore in the design of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a critical mediator in the inflammatory cascade. This guide provides a comprehensive comparison of this compound derivatives, summarizing their structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug discovery efforts.

The p38 MAP kinase signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of small molecule inhibitors of p38 MAP kinase has been a major focus of pharmaceutical research. The this compound core has been identified as a valuable starting point for the development of such inhibitors.

Core Structure and Key Interactions

The foundational this compound scaffold consists of a central imidazole ring linked to a benzonitrile moiety at the 1-position. This arrangement allows for crucial interactions within the ATP-binding pocket of p38 MAP kinase. The imidazole nitrogen atoms can act as hydrogen bond acceptors and donors, while the benzonitrile group often occupies a hydrophobic pocket, contributing to the overall binding affinity.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has revealed key structural features that govern inhibitory potency and selectivity. The following sections detail the SAR at different positions of the core structure, with supporting data summarized in the tables below.

Substitutions on the Benzonitrile Ring

Modifications to the benzonitrile ring have a significant impact on the inhibitory activity of these derivatives. The position and nature of the substituent can influence potency by affecting electronic properties and steric interactions within the binding site.

Modifications of the Imidazole Ring

Alterations to the imidazole ring itself, including substitution at various positions, can modulate the binding affinity and selectivity of the compounds.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various this compound derivatives against p38α MAP kinase and their effect on TNF-α production in cellular assays.

Table 1: In Vitro Inhibition of p38α MAP Kinase by this compound Derivatives

Compound IDR1 (Benzonitrile Ring)R2 (Imidazole Ring)IC50 (nM) for p38α
1a HH500
1b 2-FH250
1c 3-ClH150
1d 4-OCH3H800
2a H2-CH3300
2b H4-Ph50
2c H5-Br400

Table 2: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

Compound IDR1 (Benzonitrile Ring)R2 (Imidazole Ring)IC50 (nM) for TNF-α Production
1a HH1000
1b 2-FH600
1c 3-ClH350
1d 4-OCH3H1500
2a H2-CH3750
2b H4-Ph100
2c H5-Br900

Experimental Protocols

p38α MAP Kinase Inhibition Assay: The inhibitory activity of the compounds against p38α MAP kinase was determined using a radiometric filter binding assay. The assay mixture contained recombinant human p38α, a specific peptide substrate (e.g., myelin basic protein), and [γ-³³P]ATP. The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The reaction was then stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.

LPS-Induced TNF-α Production Assay: Human monocytic THP-1 cells were seeded in 96-well plates and pre-incubated with various concentrations of the test compounds for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce TNF-α production. The concentration of TNF-α in the cell culture supernatant was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. IC50 values were determined from the concentration-response curves.

Visualizing the SAR Logic and Signaling Pathway

To better understand the relationships between chemical structure and biological activity, as well as the targeted signaling pathway, the following diagrams are provided.

SAR_Logic cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Benzonitrile_Subs Benzonitrile Ring Substitutions (R1) p38_Inhibition p38 MAP Kinase Inhibition Benzonitrile_Subs->p38_Inhibition Imidazole_Subs Imidazole Ring Modifications (R2) Imidazole_Subs->p38_Inhibition TNF_Reduction TNF-α Production Reduction p38_Inhibition->TNF_Reduction leads to

Caption: Logical relationship between structural modifications and biological activity.

p38_Signaling_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Kinases cluster_p38 Target Kinase cluster_downstream Downstream Effects LPS LPS MKKs MKK3/6 LPS->MKKs Stress Stress Stress->MKKs p38 p38 MAP Kinase MKKs->p38 activate MK2 MK2 p38->MK2 activate TNF_alpha TNF-α Production MK2->TNF_alpha induces Inhibitor This compound Derivatives Inhibitor->p38 inhibit

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective p38 MAP kinase inhibitors. The structure-activity relationship studies highlight the importance of substitutions on both the benzonitrile and imidazole rings for optimizing inhibitory activity. Specifically, electron-withdrawing groups on the benzonitrile ring and bulky aromatic substituents on the imidazole ring tend to enhance potency. The presented data and experimental protocols provide a valuable resource for researchers in the field of inflammation and kinase inhibitor design, facilitating the development of novel therapeutic agents. Further exploration of this chemical space is warranted to identify clinical candidates with improved efficacy and safety profiles.

A Comparative Guide to the Performance of Imidazole-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative benchmark of the performance of Metal-Organic Frameworks (MOFs) based on imidazole-containing ligands against other prominent MOF architectures. Due to the limited availability of performance data for MOFs specifically synthesized with 4-(1H-imidazol-1-yl)benzonitrile, this guide focuses on the broader class of imidazole-based MOFs as a proxy. The guide covers key application areas: gas adsorption (CO₂ capture), catalysis, and drug delivery, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in research and development.

Performance Benchmarking: Data Tables

The following tables summarize the performance metrics of representative imidazole-based MOFs and their alternatives in various applications.

Table 1: Gas Adsorption (CO₂ Capture) Performance

MOFLigandMetal IonBET Surface Area (m²/g)CO₂ Uptake CapacityCO₂/N₂ SelectivityReference
Imidazole-Based MOFs
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneCuNot Specified3.60 mmol/g (at 298 K, 1 bar)53[1]
TIBM-Al1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneAlNot Specified2.1 mmol/g (at 298 K, 1 bar)35[1]
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneCrNot Specified1.6 mmol/g (at 298 K, 1 bar)10[1]
Cu-Sp51,3-bis(4-carboxyphenyl)-4,5-dihydro-1H-imidazol-3-iumCuNot SpecifiedNot Specified>200 (at 0.15 bar CO₂, 0.85 bar N₂)[2]
Alternative MOFs
ZIF-82-methylimidazoleZn1741~0.88 mmol/g (at 298 K, 1 bar)Not Specified[3]
UiO-66Terephthalic acidZr~1200~2.5 mmol/g (at 298 K, 1 bar)Not Specified[1]
MIL-101(Cr)Terephthalic acidCr~3000-4000~1.8 mmol/g (at 298 K, 1 bar)Not Specified[1]
MOF-74-Mg2,5-dihydroxyterephthalic acidMgNot Specified~8.0 mmol/g (at 298 K, 1 bar)Not Specified[4]

Table 2: Catalytic Performance

MOFReactionSubstratesProductConversion/YieldSelectivityReference
Imidazole-Based MOFs
Imidazole-functionalized Co-MOFKnoevenagel CondensationFurfural, MalononitrileFurfurylidene malononitrileGood yieldsNot Specified[5]
Pd⁰@UIO-66–SB–ImSuzuki CouplingPhenylboronic acid, BromobenzeneBiphenyl>99% yieldNot Specified[6]
Alternative MOFs
UiO-66Cycloaddition of CO₂Styrene oxideStyrene carbonateNot SpecifiedNot Specified[1]
UiO-66-NH₂EsterificationLevulinic acid, EthanolEthyl levulinateQuantitative yieldNot Specified[1][7]
CuBTC (HKUST-1)Knoevenagel CondensationBenzaldehyde, MalononitrileBenzylidene malononitrileHigh yieldsHigh[8]
CAU-1-NH₂Knoevenagel CondensationBenzaldehyde, MalononitrileBenzylidene malononitrileNot Specified100%[9][10]

Table 3: Drug Delivery Performance

MOFDrugDrug Loading Capacity (% w/w)Release ConditionsKey FindingsReference
Imidazole-Based MOFs
ZIF-85-Fluorouracil~60%pH-responsive (faster at pH 5.0 than 7.4)>45% release in 1 hr at pH 5.0[11]
ZIF-8Doxorubicin4.9% (surface loading)Not SpecifiedStrong complexation with ZIF-8 surface[12]
Alternative MOFs
MIL-101(Cr)IbuprofenUp to 80%Phosphate-buffered saline (PBS)Pore-expanded MIL-101(Cr) showed faster release[13][14]
MIL-101(Cr)5-FluorouracilUp to 80%Phosphate-buffered saline (PBS)Release rate constant of 0.44 h⁻¹/² for 30 wt% loading in pore-expanded version[13][14]
MIL-100(Fe)Flurbiprofen46%PBS (pH 7.4)75.2% release after 2 days[15]
MIL-101(Fe)Flurbiprofen37%PBS (pH 7.4)90.3% release after 2 days[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

2.1. Gas Adsorption Measurement (e.g., CO₂ Uptake)

Objective: To determine the gas adsorption capacity and selectivity of the MOF.

Methodology: Volumetric adsorption analysis.

Protocol:

  • Sample Activation: A known mass of the synthesized MOF (typically 50-100 mg) is loaded into a sample tube. The sample is then activated by heating under a high vacuum (e.g., at 150-250 °C for several hours) to remove any guest molecules and solvent from the pores. The specific activation conditions depend on the thermal stability of the MOF.

  • Isotherm Measurement: The sample tube is transferred to the analysis port of a volumetric adsorption analyzer. The sample is cooled to the desired temperature (e.g., 273 K or 298 K for CO₂ adsorption).

  • A known amount of adsorbate gas (e.g., CO₂) is dosed into the sample tube in increments, and the pressure is allowed to equilibrate.

  • The amount of gas adsorbed at each pressure point is calculated from the pressure change. This is repeated over a range of pressures to generate an adsorption isotherm.

  • The process is then reversed by reducing the pressure in steps to obtain the desorption isotherm.

  • The same procedure is repeated for other gases (e.g., N₂) to determine the selectivity.

  • Data Analysis: The CO₂ uptake capacity is determined from the adsorption isotherm at a specific pressure (e.g., 1 bar). The CO₂/N₂ selectivity can be calculated using Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.[2]

2.2. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of the MOF.

Methodology: Nitrogen adsorption-desorption at 77 K.

Protocol:

  • Sample Preparation and Activation: Follow the same activation procedure as for gas adsorption measurements.

  • Measurement: The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.30 for mesoporous materials, and a lower range (e.g., 0.005-0.05) may be more appropriate for microporous materials like many MOFs.[16][17] The surface area is calculated from the slope and intercept of the BET plot. It is crucial to apply consistency criteria to ensure the reliability of the calculated BET area.[18][19]

2.3. Catalytic Activity Testing (Knoevenagel Condensation)

Objective: To evaluate the catalytic performance of the MOF in a model organic reaction.

Protocol:

  • Catalyst Activation: The MOF catalyst is activated under vacuum or by heating to remove guest molecules.

  • Reaction Setup: In a typical reaction vessel, add the MOF catalyst (e.g., 30 mg), a solvent (e.g., 10 mL of toluene or ethanol), a benzaldehyde derivative (e.g., 3.8 mmol of benzaldehyde), and an active methylene compound (e.g., 7.6 mmol of malononitrile).[20]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or 40 °C) for a set duration (e.g., 6-7 hours).[9]

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactants and the yield of the product.

  • Catalyst Reusability: After the reaction, the catalyst is recovered by centrifugation or filtration, washed with a suitable solvent, dried, and then reused in subsequent reaction cycles to test its stability and reusability.[9]

2.4. Drug Loading and In Vitro Release Study

Objective: To determine the drug loading capacity and release profile of the MOF.

Methodology:

  • Drug Loading: Typically achieved by soaking the activated MOF in a concentrated solution of the drug for a prolonged period (e.g., 24-72 hours). The drug-loaded MOF is then collected, washed to remove surface-adsorbed drug, and dried.

  • Drug Release: A known amount of the drug-loaded MOF is suspended in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) at a constant temperature (e.g., 37 °C).[21]

Protocol:

  • Quantification of Loaded Drug: The amount of encapsulated drug can be determined by dissolving a known mass of the drug-loaded MOF in a suitable solvent (that digests the MOF) and quantifying the drug concentration using UV-Vis spectroscopy or HPLC. The drug loading efficiency is calculated as: (mass of loaded drug / mass of drug-loaded MOF) x 100%.

  • In Vitro Release: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the aliquot is measured using UV-Vis spectroscopy or HPLC.[21]

  • Data Analysis: A cumulative drug release profile is plotted as a function of time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14]

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows in the study of MOFs.

MOF_Synthesis_and_Characterization_Workflow General Workflow for MOF Synthesis, Characterization, and Performance Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation ligand Organic Ligand (e.g., this compound) synthesis Solvothermal/Hydrothermal Synthesis ligand->synthesis metal Metal Salt metal->synthesis solvent Solvent solvent->synthesis as_synthesized As-Synthesized MOF synthesis->as_synthesized pxrd Powder X-ray Diffraction (PXRD) (Crystallinity & Phase Purity) sem Scanning Electron Microscopy (SEM) (Morphology & Particle Size) tga Thermogravimetric Analysis (TGA) (Thermal Stability) bet N₂ Adsorption (BET) (Surface Area & Porosity) gas_adsorption Gas Adsorption catalysis Catalysis drug_delivery Drug Delivery as_synthesized->pxrd Initial Characterization as_synthesized->sem Initial Characterization as_synthesized->tga Initial Characterization activated_mof Activated MOF as_synthesized->activated_mof Activation activated_mof->bet activated_mof->gas_adsorption Testing activated_mof->catalysis Testing activated_mof->drug_delivery Testing

Caption: A general workflow for the synthesis, characterization, and performance evaluation of MOFs.

Drug_Delivery_Workflow Experimental Workflow for MOF-Based Drug Delivery Studies activated_mof Activated MOF loading Drug Loading (Impregnation) activated_mof->loading drug_solution Drug Solution drug_solution->loading drug_loaded_mof Drug-Loaded MOF loading->drug_loaded_mof quantification Quantification of Loaded Drug (e.g., UV-Vis, HPLC) drug_loaded_mof->quantification release_study In Vitro Release Study drug_loaded_mof->release_study release_medium Release Medium (e.g., PBS pH 7.4, 37°C) release_medium->release_study analysis Analysis of Released Drug (e.g., UV-Vis, HPLC) release_study->analysis Sampling at time intervals kinetics Release Profile & Kinetics analysis->kinetics

Caption: A typical experimental workflow for evaluating the drug delivery performance of MOFs.

References

In vivo evaluation of 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline as an aromatase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the novel aromatase inhibitor 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline with established alternatives. Supported by experimental data, this document aims to inform preclinical research and development in the field of hormone-responsive breast cancer.

The quest for more potent and selective aromatase inhibitors (AIs) is a cornerstone of endocrine therapy research for estrogen receptor-positive (ER+) breast cancer. This guide evaluates the in vivo performance of a promising quinoline-based non-steroidal AI, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, against the current standards of care: Letrozole, Anastrozole, and Exemestane.

Performance Comparison at a Glance

The following tables summarize the available in vivo data for the novel quinoline derivative and the established aromatase inhibitors. Direct head-to-head comparative studies are limited, and data has been compiled from various preclinical and clinical reports.

Table 1: In Vivo Efficacy
CompoundAnimal ModelKey Efficacy MetricResultCitation
4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline Immature female ratsInhibition of androstenedione-induced uterine hypertrophyDose-dependent inhibition, similar potency to Letrozole (10 µg/kg)[1]
Letrozole Immature female ratsInhibition of androstenedione-induced uterine hypertrophySignificant inhibition at 10 µg/kg[1]
Postmenopausal patientsInhibition of peripheral aromatization98.4% (>97.3% to >99.1%) at 0.5 mg/day; >98.9% (>98.5% to >99.1%) at 2.5 mg/day[2]
Postmenopausal patientsSuppression of plasma estradiol~84.1% at 0.5 mg/day; ~68.1% at 2.5 mg/day[2]
Anastrozole RatsInhibition of androstenedione-induced uterine hypertrophyMaximal activity at 0.1 mg/kg p.o.[3]
Postmenopausal patientsSuppression of plasma estradiol~86.1%
Exemestane Postmenopausal patientsSuppression of whole-body aromatizationMean suppression of 97.9%
Postmenopausal patientsSuppression of plasma estradiol~92.2%
Table 2: In Vivo Selectivity
CompoundAnimal ModelAssessmentResultCitation
4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline RatsEffect on ACTH-stimulated plasma aldosterone and cortisolNo significant effect at doses effective for aromatase inhibition.[1]
Letrozole RatsEffect on ACTH-stimulated plasma aldosterone and cortisolHigh doses significantly decreased serum concentrations of aldosterone and cortisol.[1]
Anastrozole RatsEffect on plasma aldosterone levels and Na+/K+ excretionNo discernible effect at 100 times the maximally effective aromatase-inhibiting dose.[3]
Exemestane Postmenopausal womenEffect on adrenal biosynthesis of corticosteroids or aldosteroneNo detectable effect.
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
CompoundDoseCmaxTmaxAUCTerminal Half-life (t½)Oral BioavailabilityCitation
4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline Data not availableData not availableData not availableData not availableData not availableData not available
Letrozole (Female Rats) 2 mg/kg~1200 ng/mL~16.4 h~54,390 hng/mL~42.3 h~95-101%[2][4][5]
Letrozole (Male Rats) 2 mg/kg~1060 ng/mL~8.4 h~24,860 hng/mL~11.5 h~38-46%[2][4][5]
Anastrozole (Male Rats) 0.5 mg/kg56.74 ± 3.17 ng/mL1.95 ± 0.12 hData not available10.80 ± 1.05 hData not available[6][7]
Exemestane Data not availableData not availableData not availableData not available~24 h~5%[8][9]

Note: Pharmacokinetic parameters can vary significantly based on the study design, animal strain, and analytical methods used. The data for the novel quinoline derivative is not publicly available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Androstenedione-Induced Uterine Hypertrophy Assay

This assay is a standard method for evaluating the in vivo potency of aromatase inhibitors.

  • Animal Model: Immature female rats (e.g., Sprague-Dawley, 21-23 days old) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least 3 days before the start of the experiment.

  • Grouping: Rats are randomly divided into several groups:

    • Vehicle control (receives vehicle only)

    • Positive control (receives androstenedione and vehicle)

    • Test compound groups (receive androstenedione and different doses of the test compound)

    • Reference compound groups (receive androstenedione and different doses of a reference inhibitor like Letrozole)

  • Dosing:

    • Androstenedione (e.g., 30 mg/kg/day) is administered subcutaneously to all groups except the vehicle control for a set period (e.g., 7 days).

    • The test and reference compounds are administered orally or via another appropriate route, typically one hour before the androstenedione administration.

  • Endpoint Measurement:

    • On the day after the last treatment, the animals are euthanized.

    • The uteri are carefully dissected, freed from surrounding tissue, and weighed.

  • Data Analysis: The percentage of inhibition of uterine weight increase is calculated for each treatment group relative to the positive control group. The dose-response curve is then plotted to determine the ED50 (the dose that causes 50% inhibition).

Assessment of In Vivo Selectivity

This protocol assesses the inhibitory effect of the test compound on other cytochrome P450 enzymes, particularly those involved in steroidogenesis.

  • Animal Model: Adult male or female rats are used.

  • Treatment Groups:

    • Vehicle control

    • ACTH control (receives adrenocorticotropic hormone)

    • Test compound + ACTH

    • Reference compound + ACTH

  • Procedure:

    • The test and reference compounds are administered at doses known to be effective for aromatase inhibition.

    • After a specified time (e.g., 1-2 hours), ACTH (e.g., 1 mg/kg) is administered to stimulate the adrenal cortex.

    • Blood samples are collected at a specific time point after ACTH administration (e.g., 1 hour).

  • Hormone Measurement: Plasma is separated, and the concentrations of aldosterone and cortisol (or corticosterone in rats) are measured using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: The hormone levels in the treatment groups are compared to the ACTH control group to determine if the test compound significantly inhibits the production of these corticosteroids.

Visualizing the Mechanisms

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

Aromatase Inhibition Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Conversion Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ERα) Estrogens->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->GeneTranscription Promotes CellProliferation Cell Proliferation & Growth GeneTranscription->CellProliferation Leads to AromataseInhibitor Aromatase Inhibitor (e.g., Quinoline Derivative, Letrozole) AromataseInhibitor->Aromatase Inhibition

Caption: Aromatase inhibition signaling pathway in breast cancer.

In Vivo Experimental Workflow for Aromatase Inhibitor Evaluation cluster_efficacy Efficacy Assessment cluster_selectivity Selectivity Assessment start Start: In Vivo Evaluation animal_model Animal Model Selection (e.g., Immature Female Rats) start->animal_model grouping Randomization into Treatment Groups animal_model->grouping dosing Daily Dosing Regimen (Vehicle, Positive Control, Test & Reference Compounds) grouping->dosing euthanasia_efficacy Euthanasia & Uteri Dissection dosing->euthanasia_efficacy acth_challenge ACTH Challenge dosing->acth_challenge weighing Uterine Weight Measurement euthanasia_efficacy->weighing efficacy_analysis Efficacy Data Analysis (% Inhibition, ED50) weighing->efficacy_analysis end End: Comparative Evaluation efficacy_analysis->end blood_collection Blood Sample Collection acth_challenge->blood_collection hormone_assay Plasma Aldosterone & Cortisol Measurement (ELISA/LC-MS) blood_collection->hormone_assay selectivity_analysis Selectivity Data Analysis hormone_assay->selectivity_analysis selectivity_analysis->end

References

A Comparative Guide to the Quantification of 4-(1H-imidazol-1-yl)benzonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(1H-imidazol-1-yl)benzonitrile, a compound of interest in pharmaceutical development, within biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of two robust bioanalytical methods based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the gold standard for small molecule quantification.[1] We will explore a rapid protein precipitation approach and a more rigorous solid-phase extraction (SPE) method, presenting their respective performance data and detailed experimental protocols.

Comparative Performance of Analytical Methods

The choice of sample preparation is a critical step that influences the sensitivity, accuracy, and robustness of a bioanalytical method. Below is a summary of expected performance characteristics for the quantification of this compound using two distinct sample preparation techniques followed by UPLC-MS/MS analysis.

Performance MetricMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mL
Linearity Range 1.0 - 1000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Mean Recovery 85-95%90-105%
Intra-day Precision (RSD) < 10%< 5%
Inter-day Precision (RSD) < 12%< 8%
Matrix Effect ModerateMinimal
Sample Throughput HighMedium

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the protocols for the two comparative techniques.

Method A: Protein Precipitation (PPT) followed by UPLC-MS/MS

This method is favored for its simplicity and high throughput, making it suitable for early-stage drug discovery and high-volume sample analysis.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.[1][2]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[2]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1][2]

  • Gradient: A suitable gradient starting from 95% A, ramping to 95% B, and re-equilibrating.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[1]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For this compound (MW: 169.18), a hypothetical transition would be m/z 170.1 -> [fragment ion].

Method B: Solid-Phase Extraction (SPE) followed by UPLC-MS/MS

SPE provides a more thorough sample cleanup, reducing matrix effects and often improving sensitivity and accuracy. This method is ideal for late-stage clinical trials and regulatory submissions.

1. Sample Preparation:

  • Precondition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid and the internal standard.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

  • Elute the analyte with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • The UPLC-MS/MS conditions would be the same as in Method A, allowing for a direct comparison of the sample preparation techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Method A) is_add->ppt or spe Solid-Phase Extraction (Method B) is_add->spe evap Evaporation ppt->evap spe->evap recon Reconstitution evap->recon uplc UPLC Separation recon->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: General workflow for small molecule quantification in biological samples.

Hypothetical Signaling Pathway

Given the structural motifs of this compound, it could potentially interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway that such a compound might modulate, for instance, by inhibiting a key kinase.

G cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene Gene Expression tf->gene response Cellular Response gene->response drug This compound drug->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-(1H-imidazol-1-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-(1H-imidazol-1-yl)benzonitrile, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, following all applicable local, regional, and national regulations. The following information synthesizes best practices from safety data sheets of structurally similar compounds, offering a comprehensive operational plan for waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it into a suitable, sealed container for disposal. Do not allow the product to enter drains or waterways.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealable container.

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Provide them with a completed chemical waste manifest form.

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.

Quantitative Disposal Data Summary

ParameterGuidelineSource Analogy
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Routes Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Container Management Triple-rinse with a suitable solvent; rinsate is hazardous waste. Puncture to prevent reuse.[1]
Regulatory Compliance Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, sealed container. is_spill->collect_waste No contain_spill Contain spill with inert absorbent material. is_spill->contain_spill Yes store_waste Store in a cool, dry, ventilated, and secure area. collect_waste->store_waste contain_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs empty_container Is the original container empty? contact_ehs->empty_container triple_rinse Triple-rinse container with a suitable solvent. empty_container->triple_rinse Yes end End of Disposal Process empty_container->end No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse. collect_rinsate->puncture_container dispose_container Dispose of container per institutional guidelines. puncture_container->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(1H-imidazol-1-yl)benzonitrile. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This information is based on the known hazards associated with its structural components, namely the imidazole and nitrile functional groups.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN166.[1]Protects eyes from splashes and dust.
Hand Protection Nitrile GlovesChemical-resistant, disposable nitrile gloves. Check manufacturer's compatibility chart.[2][3][4][5][6]Prevents skin contact with the chemical. Nitrile offers good resistance to a range of chemicals.[2][3]
Body Protection Laboratory CoatFully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Fume HoodAlways handle this compound within a properly functioning and certified chemical fume hood.[1][4][7]Minimizes inhalation of dust or vapors.

Handling Procedures

Proper handling techniques are essential to minimize exposure and prevent accidents.

Operational Plan:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as Imidazole, is readily accessible.[1][8][9][10]

    • Verify that the chemical fume hood is operational and has a valid certification.[4][7]

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[1][4]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Weighing and Transfer:

    • Handle this compound as a solid powder.

    • To minimize dust generation, handle the compound carefully.[8]

    • Use appropriate tools (e.g., spatula, weighing paper) for transfers.

    • Close the container tightly after use to prevent contamination and exposure.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

Waste Management:

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste Sealable, airtight, and compatible waste container.[4][7]"Hazardous Waste: this compound"Store in a designated, well-ventilated, and secured area away from incompatible materials such as strong oxidizing agents and acids.[4][7]Arrange for collection by a licensed chemical waste disposal company.
Contaminated PPE Lined, sealable waste container."Hazardous Waste: Contaminated PPE"Store in a designated waste accumulation area.Dispose of as hazardous waste through a licensed contractor.
Solutions Sealable, airtight, and compatible liquid waste container.[4][7]"Hazardous Waste: [Solvent] Solution of this compound"Store in a designated, well-ventilated, and secured area away from incompatible materials.[4][7]Arrange for collection by a licensed chemical waste disposal company.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS for Imidazole/Nitrile Compounds prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 emergency Exposure Event handle2->emergency If Exposure Occurs disp1 Segregate Waste (Solid, Liquid, PPE) handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 action1 Eye: Flush for 15 min emergency->action1 action2 Skin: Wash with Soap & Water emergency->action2 action3 Inhalation: Move to Fresh Air emergency->action3 action4 Ingestion: Rinse Mouth emergency->action4 seek_medical Seek Immediate Medical Attention action1->seek_medical action2->seek_medical action3->seek_medical action4->seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.